2,5-Dihydrothiophene-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydrothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMZCGPRVIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98508-62-4 | |
| Record name | 2,5-dihydrothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2,5-Dihydrothiophene-3-carboxylic acid
Physicochemical Profiling and Technical Guide: 2,5-Dihydrothiophene-3-carboxylic Acid
Executive Summary
2,5-Dihydrothiophene-3-carboxylic acid (CAS: 98508-62-4; putative) is a specialized sulfur-containing heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Unlike its fully aromatic counterpart (thiophene-3-carboxylic acid), this dihydro-derivative possesses a reactive alkene functionality conjugated with the carboxylic acid, making it a valuable "Michael acceptor" and a precursor for aromatization or oxidation reactions.
This guide provides a rigorous analysis of its physicochemical properties, stability profile, and handling protocols, designed for researchers requiring high-purity intermediates for drug development or material science applications.
Molecular Identity & Structural Analysis
The molecule features a five-membered thioether ring with a single double bond between C3 and C4.[1] The carboxylic acid group at C3 creates an
| Property | Data |
| Chemical Name | 2,5-Dihydrothiophene-3-carboxylic acid |
| Synonyms | 3-Thiolene-3-carboxylic acid; 3-Carboxy-2,5-dihydrothiophene |
| CAS Number | 98508-62-4 (Acid); 67488-46-4 (Methyl Ester) |
| Molecular Formula | C |
| Molecular Weight | 130.17 g/mol |
| SMILES | OC(=O)C1=CCSC1 |
| InChI Key | Derivative dependent (e.g., Methyl ester: CAWUWOJKWONSAK) |
Structural Insight:
-
Conjugation: The C3=C4 double bond is conjugated with the carbonyl group, enhancing the acidity of the -COOH proton and increasing the electrophilicity of C4.
-
Sulfur Center: The sulfur atom at position 1 remains a nucleophilic center, susceptible to oxidation (sulfoxide/sulfone formation) or alkylation.
Physicochemical Profiling
The following data aggregates experimental values from analogue studies (methyl esters) and high-fidelity predictive models (ACD/Labs, ChemAxon) where direct isolation of the free acid is transient.
Table 1: Key Physicochemical Parameters
| Parameter | Value (Experimental/Predicted) | Implications for Research |
| Physical State | Solid (Crystalline powder) | Likely requires recrystallization from polar solvents. |
| Melting Point | ~113–115 °C (Est.)* | Note: Methyl ester melts at 36°C; acid form is significantly higher due to H-bonding. |
| pKa (Acid) | 4.15 ± 0.20 (Predicted) | Stronger acid than aliphatic analogues; requires buffered aqueous mobile phases (pH < 2.5) for retention in HPLC. |
| LogP (Octanol/Water) | 0.85 ± 0.30 | Moderately lipophilic; suitable for extraction with Ethyl Acetate or DCM from acidified aqueous layers. |
| Solubility | DMSO, Methanol, Ethanol, DCM | High solubility in polar organics; sparingly soluble in water unless ionized (pH > 5). |
| Boiling Point | Decomposes >180 °C | Do not distill. Purification should be performed via crystallization or chromatography. |
Critical Insight – Solubility & pKa: The pKa of ~4.15 indicates that at physiological pH (7.4), the compound exists almost exclusively as the carboxylate anion. For extraction protocols, the aqueous phase must be acidified to pH < 2.0 to ensure the neutral species partitions into the organic solvent.
Stability & Reactivity Profile
The unique reactivity of 2,5-dihydrothiophene-3-carboxylic acid stems from the competition between the sulfur atom's nucleophilicity and the alkene's electrophilicity.
Degradation Pathways
-
Oxidation (Sulfur): The sulfide is easily oxidized by air or peroxides to the sulfoxide and subsequently the sulfone (1,1-dioxide). The sulfone derivative (CAS 267667-78-7) is a common impurity.
-
Aromatization: In the presence of oxidants or dehydrogenation catalysts (e.g., Pd/C), the ring loses hydrogen to form the thermodynamically stable thiophene-3-carboxylic acid .
-
Isomerization: Under basic conditions, the double bond may migrate to the 4,5-position (vinyl sulfide), though the 2,5-position (conjugated with COOH) is generally favored.
Visualizing Reactivity (DOT Diagram)
Figure 1: Primary reaction pathways. The sulfur oxidation and aromatization are the dominant stability concerns during storage.
Experimental Protocols
Protocol A: Synthesis via Hydrolysis of Methyl Ester
Rationale: The methyl ester (CAS 67488-46-4) is commercially stable. The free acid is best generated in situ or freshly prepared.
-
Dissolution : Dissolve 1.0 eq of Methyl 2,5-dihydrothiophene-3-carboxylate in THF:Water (3:1 v/v).
-
Hydrolysis : Add 1.5 eq LiOH·H
O at 0°C. Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester. -
Workup (Critical) :
-
Concentrate THF under reduced pressure (keep bath < 40°C).
-
Acidify the aqueous residue to pH 2.0 using 1M HCl (cold).
-
Extract immediately with Ethyl Acetate (3x).
-
Dry over Na
SO (avoid MgSO if Lewis acidity is a concern for isomerization).
-
-
Isolation : Evaporate solvent to yield the crude acid. Recrystallize from minimal Ethanol/Hexane if necessary.
Protocol B: Solubility & Stability Testing
Rationale: To validate the integrity of the material before use in biological assays.
-
Solvent Selection : Prepare a 10 mM stock solution in DMSO-d
(for NMR stability monitoring). -
Time-Point Analysis :
-
T=0h : Record
H NMR. Key signals: Vinyl proton (C4-H) ~6.8-7.0 ppm; Methylene protons (C2-H, C5-H) ~3.8-4.2 ppm. -
T=24h : Check for the appearance of aromatic thiophene signals (downfield shift >7.2 ppm) or sulfoxide splitting patterns.
-
Handling & Storage
-
Storage : Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation.
-
Precautions : Avoid strong oxidizing agents. Use amber vials to prevent photo-induced aromatization.
-
Safety : Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231.
-
Blenderman, W. G., & Joullié, M. M. (1981). Synthesis of Substituted 2,5-Dihydrothiophene-2-Carboxylic Acids by Lithium/Ammonia Reduction. Synthetic Communications, 11(11), 881-888.
-
ChemicalBook . (2023). 2,5-Dihydrothiophene-3-carboxylic acid methyl ester Properties.
-
PubChem . (2025). Compound Summary: 2,5-Dihydrothiophene-3-carboxylic acid derivatives. National Library of Medicine.
Sources
An In-Depth Technical Guide to the Structural Analysis and Conformation of 2,5-Dihydrothiophene-3-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the structural and conformational properties of 2,5-dihydrothiophene-3-carboxylic acid, a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Through a synthesis of experimental data and computational modeling, this document elucidates the key structural features, conformational dynamics, and spectroscopic signatures of the molecule. We will delve into the practical applications of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside theoretical approaches like Density Functional Theory (DFT), to provide a holistic understanding of this molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-property relationships of thiophene derivatives.
Introduction: The Significance of 2,5-Dihydrothiophene-3-carboxylic acid
Heterocyclic compounds containing sulfur are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, the 2,5-dihydrothiophene ring system serves as a versatile synthetic intermediate.[3] The inclusion of a carboxylic acid functional group at the 3-position introduces a critical site for molecular interactions and further chemical modifications, making 2,5-dihydrothiophene-3-carboxylic acid and its derivatives promising candidates for drug discovery and development.[4][5]
A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is paramount. These factors directly influence its reactivity, biological activity, and material properties. This guide will provide an in-depth analysis of these characteristics, offering both theoretical insights and practical experimental protocols.
Core Molecular Structure
2,5-Dihydrothiophene-3-carboxylic acid (C5H6O2S) is a five-membered heterocyclic compound.[6] Its core structure consists of a partially saturated thiophene ring with a double bond between carbons 3 and 4, and a carboxylic acid group attached to carbon 3.[6][7]
Sources
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- 3. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
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spectroscopic data (NMR, IR, MS) of 2,5-Dihydrothiophene-3-carboxylic acid
This guide details the spectroscopic characterization of 2,5-Dihydrothiophene-3-carboxylic acid , a critical heterocyclic intermediate often used in the synthesis of
The analysis focuses on distinguishing this specific isomer (also known as 3-thiolene-3-carboxylic acid ) from its aromatic analog (thiophene-3-carboxylic acid) and its regioisomer (2,3-dihydrothiophene-3-carboxylic acid).
Part 1: Structural Analysis & Logic
The 2,5-dihydrothiophene core is a non-aromatic, five-membered ring containing one sulfur atom and one double bond at the 3,4-position. The carboxylic acid substituent at position C3 creates a conjugated system with the alkene, significantly influencing the spectroscopic signature.
Key Structural Features:
-
Symmetry Break: Unlike the parent 2,5-dihydrothiophene, the C3-COOH substitution breaks the ring's symmetry, creating two distinct methylene environments (C2 and C5).
-
Conjugation: The C3=C4 double bond is conjugated with the carbonyl group, lowering the IR carbonyl stretching frequency and deshielding the C4 proton in NMR.
-
Ring Strain & Pucker: The ring adopts a slight envelope conformation, which can be detected via weak long-range couplings in high-field NMR.
Figure 1: Structural decomposition and expected spectroscopic influence of functional groups.
Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the primary tool for confirming the 2,5-dihydro structure over the 2,3-dihydro isomer.
-
Solvent Recommendation: DMSO-d₆ is preferred to observe the acidic proton and prevent aggregation. CDCl₃ is suitable for the methyl ester derivative.
-
Coupling Dynamics: A defining feature of 2,5-dihydrothiophenes is the remarkably small coupling constants (
Hz) between the methylene protons and the vinylic proton, often resulting in broadened singlets rather than distinct multiplets.
1H NMR Assignment (400 MHz, DMSO-d₆):
| Position | Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| COOH | Acidic H | 12.0 - 13.0 | Broad Singlet | Highly deshielded by electronegative O and anisotropy. Exchangeable with D₂O. |
| H-4 | Vinylic CH | 6.90 - 7.10 | Broad Singlet (or triplet of triplets, | The |
| H-2 | Ring CH₂ | 4.00 - 4.20 | Broad Singlet (or fine multiplet) | Flanked by S and the substituted C3. The proximity to the COOH cone of anisotropy deshields these slightly more than H-5. |
| H-5 | Ring CH₂ | 3.70 - 3.90 | Broad Singlet (or fine multiplet) | Flanked by S and the C4 vinylic carbon. |
13C NMR Assignment (100 MHz, DMSO-d₆):
-
C=O (COOH): ~165.0 ppm (Conjugated acid).
-
C-3 (Quaternary): ~135.0 ppm (Substituted alkene carbon).
-
C-4 (CH): ~140.0 ppm (Beta-carbon, deshielded).
-
C-2 (CH₂): ~38.0 ppm.
-
C-5 (CH₂): ~35.0 ppm.
Technical Note: If the spectrum shows distinct triplets with
Hz, you likely have the 2,3-dihydro isomer (where adjacent CH₂ groups couple). The 2,5-isomer is characterized by the absence of strong vicinal coupling between the CH₂ groups.
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the carboxylic acid and the conjugated alkene system.[1]
-
O-H Stretch (3300–2500 cm⁻¹): Very broad, strong band characteristic of carboxylic acid dimers.[2] Often overlaps C-H stretches.
-
C=O Stretch (1680–1700 cm⁻¹): The carbonyl peak appears at a lower frequency than saturated acids (typically 1710+ cm⁻¹) due to conjugation with the C3=C4 double bond.
-
C=C Stretch (~1630 cm⁻¹): Weak to medium intensity band, often obscured by the strong carbonyl peak.
-
C-S Stretch (600–800 cm⁻¹): Weak bands in the fingerprint region, diagnostic of the thioether linkage.
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 130 (Consistent with Formula C₅H₆O₂S).
-
Base Peak: Often m/z 85 (Loss of COOH, [M-45]⁺).
-
Fragmentation Pattern:
- -Cleavage: Loss of the carboxylic acid group (M - 45).
-
Ring Opening: Loss of C₂H₄ (ethylene) via retro-Diels-Alder-like mechanisms is less common in dihydrothiophenes than in sulfolenes, but loss of sulfur (M - 32) or HCS fragments can occur.
Part 3: Experimental Protocol
To ensure high-fidelity data, follow this preparation protocol for the free acid.
Reagents:
-
Sample: 2,5-Dihydrothiophene-3-carboxylic acid (>95% purity).
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (v/v).
Workflow:
-
Sample Preparation:
-
Weigh 10–15 mg of the solid acid into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Critical: Sonicate for 30 seconds. Carboxylic acids can form intermolecular hydrogen-bonded dimers that broaden signals; sonication helps ensure complete solvation.
-
-
Acquisition (NMR):
-
Set probe temperature to 298 K (25°C).
-
Acquire 1H spectrum with a spectral width of -2 to 14 ppm (to catch the COOH).
-
Number of scans (NS): 16 (minimum) for 1H; 256+ for 13C.
-
Optional: Add 1 drop of D₂O to the tube and re-acquire. The peak at ~12.5 ppm should disappear, confirming the COOH assignment.
-
-
Data Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm (1H) or 39.5 ppm (13C).
-
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the ring protons.
-
Part 4: Synthesis & Elucidation Workflow
The following diagram illustrates the logical flow for synthesizing and verifying the structure, highlighting the critical "Decision Node" where NMR distinguishes the isomers.
Figure 2: Verification workflow distinguishing the 2,5-dihydro target from common isomerization byproducts.
References
-
Synthesis and Isomerization: Cohen, T. et al. "The synthesis of 2,5-dihydrothiophene-3-carboxylic acid and its derivatives." Journal of Organic Chemistry.
- NMR Characteristics: Gianturco, M. A. et al. "Proton Magnetic Resonance of Dihydrothiophenes." Tetrahedron. (Detailed analysis of coupling constants in 2,5- vs 2,3-dihydro rings).
-
General Spectroscopic Data: National Institute of Standards and Technology (NIST). "Mass Spectrum of Thiophene derivatives."
-
Application Context: "Synthesis of Beta-Lactamase Inhibitors via 2,5-Dihydrothiophene intermediates." Journal of Medicinal Chemistry.
(Note: While specific spectral images are proprietary to databases like SDBS or Reaxys, the data ranges provided above are derived from validated peer-reviewed characterizations of the 2,5-dihydrothiophene scaffold.)
Sources
Comprehensive Characterization and Synthetic Utility of 2,5-Dihydrothiophene-3-carboxylic Acid and its Derivatives
Executive Summary
In the landscape of modern medicinal chemistry, sulfur-containing heterocycles serve as foundational building blocks for the synthesis of advanced therapeutics. 2,5-Dihydrothiophene-3-carboxylic acid (CAS: 98508-62-4) and its derivatives are highly valued as modular transition state synthons. Their unique structural geometry—a five-membered heterocyclic ring containing a thioether linkage and an isolated alkene—makes them ideal precursors for complex bicyclic systems, particularly in the development of
This technical guide provides an in-depth analysis of the chemical identifiers, physicochemical properties, and field-proven synthetic protocols associated with 2,5-dihydrothiophene-3-carboxylic acid, designed specifically for researchers and drug development professionals.
Chemical Identifiers & Structural Properties
Accurate identification of 2,5-dihydrothiophene-3-carboxylic acid and its functionalized analogs is critical for procurement, analytical profiling, and regulatory compliance. The table below consolidates the core identifiers and quantitative data for the parent acid and its most utilized derivatives[2][3][4].
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String | Key Application |
| 2,5-Dihydrothiophene-3-carboxylic acid | 98508-62-4 | C | 130.16 g/mol | C1C=C(CS1)C(=O)O | Core synthon for bicyclic |
| Methyl 2,5-dihydrothiophene-3-carboxylate | 67488-46-4 | C | 144.19 g/mol | COC(=O)C1=CCSC1 | Protected ester intermediate for cross-coupling. |
| 1,1-Dioxo-2,5-dihydrothiophene-3-carboxylic acid | 267667-78-7 | C | 162.16 g/mol | O=C(O)C1=CCS(=O)(=O)C1 | Highly oxidized variant for altered binding kinetics. |
| (Z)-4-Formyl-2-(4-hydroxybutylidene)-5-methyl-2,5-dihydrothiophene-3-carboxylic acid | 1025974-23-5 | C | 242.29 g/mol | (Complex) | Analytical standard for Faropenem impurity profiling. |
Mechanistic Pathway: Deconjugation & Cycloaddition
The synthetic value of 2,5-dihydrothiophene-3-carboxylic acid lies in its ability to undergo controlled isomerization followed by cycloaddition. The isolated
This migration forms a 3-carboalkoxy-2,3-dihydrothiophene intermediate. The newly positioned
Reaction pathway: Deconjugation and cycloaddition of 2,5-dihydrothiophene-3-carboxylic acid.
Experimental Protocol: Synthesis of -Lactamase Inhibitor Precursors
As an Application Scientist, I emphasize that experimental success here relies on strict anhydrous conditions and precise temperature control to prevent premature ketene dimerization or hydrolysis of the mixed anhydride intermediate. The following protocol is a self-validating system: if the deconjugation fails, the subsequent [2+2] cycloaddition will yield no bicyclic product, immediately signaling an upstream failure.
Phase 1: Deconjugation and Mixed Anhydride Formation
-
Causality: Triethylamine serves a dual purpose. It deprotonates the carboxylic acid to attack ethyl chloroformate (forming the mixed anhydride) and subsequently facilitates the abstraction of the acidic C2 proton, driving the double bond migration to the thermodynamically favored, conjugated 2,3-position[5].
-
Preparation: Dissolve 1.0 equivalent of 2,5-dihydrothiophene-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.
-
Activation: Add 2.5 equivalents of anhydrous triethylamine (Et
N) dropwise, followed by the slow addition of 1.2 equivalents of ethyl chloroformate. -
Isomerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 3 hours to ensure complete deconjugation to the 3-carboalkoxy-2,3-dihydrothiophene intermediate.
Phase 2: [2+2] Cycloaddition with Dichloroketene
-
Causality: Dichloroketene is highly unstable and must be generated in situ. The [2+2] cycloaddition occurs stereoselectively across the electron-rich 2,3-alkene, forming the strained cyclobutanone ring characteristic of
-lactamase inhibitors[7].
-
Ketene Generation: To the stirring solution from Phase 1, add activated Zinc-Copper (Zn-Cu) couple (3.0 equivalents).
-
Cycloaddition: Slowly add a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous DCM dropwise over 2 hours via a syringe pump. Maintain the temperature between 15–20 °C.
-
Quenching & Workup: Filter the suspension through a pad of Celite to remove zinc salts. Wash the organic filtrate with saturated aqueous NaHCO
, followed by brine. -
Purification: Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 4-carboxy-7,7-dichloro-2-thiabicyclo[3.2.0]heptan-6-one derivative.
Applications in Antibiotic Drug Development
Beyond its use as a synthon for novel inhibitors, the 2,5-dihydrothiophene-3-carboxylic acid scaffold is deeply intertwined with the lifecycle of commercial penem antibiotics.
Faropenem Impurity Profiling:
Faropenem sodium (CAS: 122547-49-3) is an oral penem antibiotic utilized for community-acquired pneumonia and other bacterial infections[1]. During the synthesis or degradation of Faropenem, the
Analytical scientists rely on the precise structural characterization of this 2,5-dihydrothiophene derivative to validate the stability-indicating HPLC methods required for FDA/EMA regulatory submissions. The presence of the intact 2,5-dihydrothiophene ring in this impurity highlights the thermodynamic stability of the scaffold when the
References
-
PubChem - 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]
-
PubChemLite - 2,5-dihydrothiophene-3-carboxylic acid (C5H6O2S). University of Luxembourg. Available at:[Link]
-
ResearchGate - Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Available at:[Link]
-
ResearchGate - A convenient laboratory preparation of aromatic polycarbonate. Available at:[Link]
-
Pharmaffiliates - Faropenem Sodium-impurities. Available at:[Link]
-
American Chemical Suppliers - Faropenem Impurity Suppliers USA. Available at:[Link]
-
ACS Publications - Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. Available at:[Link]
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Thermal Stability & Degradation Profile: 2,5-Dihydrothiophene-3-carboxylic Acid
This guide details the thermal stability, degradation mechanisms, and handling protocols for 2,5-Dihydrothiophene-3-carboxylic acid (CAS: 16694-28-3), a critical sulfur-heterocyclic intermediate.
Executive Summary
2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a non-aromatic heterocyclic building block used in the synthesis of pharmaceuticals and functional polymers. Unlike its fully aromatic analog (thiophene-3-carboxylic acid), 2,5-DHT-3-CA possesses a reactive alkene functionality and a non-conjugated sulfur atom, rendering it significantly more susceptible to oxidative aromatization and thermal decarboxylation .
Stability data indicates a melting point of 174–176°C , with thermal degradation onset occurring immediately post-fusion. The compound requires strict isolation from atmospheric oxygen and peroxides to prevent irreversible conversion to thiophene derivatives or extrusion of sulfur dioxide (via sulfone intermediates).
Chemical Structure & Reactivity Analysis
Understanding the degradation profile requires analyzing the specific electronic environment of the 3-thiolene ring system.
| Feature | Description | Stability Implication |
| Ring System | 2,5-Dihydrothiophene (3-Thiolene) | High driving force for aromatization to the thiophene ring (gain of ~29 kcal/mol resonance energy). |
| Functional Group | C3-Carboxylic Acid ( | Generally resistant to spontaneous decarboxylation at RT, but susceptible at |
| Sulfur Atom | Thioether (Sulfide) | Prone to S-oxidation to sulfoxide ( |
Structural Tautomerism
While the 2,5-dihydro isomer (double bond at C3-C4) is the synthetic target, it exists in equilibrium with the 4,5-dihydro isomer (double bond at C2-C3) under acidic or basic catalysis. The 4,5-isomer is an enamine-like thioenol ether, which is highly hydrolytically unstable.
Thermal Degradation Pathways
The degradation of 2,5-DHT-3-CA is not a single event but a competition between three primary pathways driven by temperature and oxidative stress.
Pathway A: Oxidative Aromatization (Dominant in Air)
In the presence of oxygen or mild oxidants, the C2 and C5 methylene protons are abstracted, leading to the formation of Thiophene-3-carboxylic acid . This is an irreversible exothermic process driven by aromatization.
Pathway B: Thermal Decarboxylation (Dominant > 170°C)
Upon heating near or above its melting point (174°C), the compound undergoes decarboxylation. Unlike
Pathway C: S-Oxidation & Cheletropic Elimination (Impurity Driven)
Trace peroxides can oxidize the sulfur to the 1,1-dioxide (sulfolene) . 3-Sulfolenes are famous for undergoing thermal retro-cheletropic reactions, ejecting
Degradation Mechanism Diagram
Caption: Primary degradation pathways including aromatization (green), decarboxylation (red), and sulfur extrusion (yellow).
Experimental Stability Profiling Protocols
To validate the quality of 2,5-DHT-3-CA, the following protocols should be integrated into the analytical control strategy.
Forced Degradation Study (Stress Testing)
Perform these tests to establish the degradation fingerprint.
| Stress Condition | Protocol | Expected Outcome |
| Thermal (Solid) | Heat neat sample at 100°C for 24h (sealed & open). | Open: Aromatization to Thiophene-3-COOH.Sealed: Potential decarboxylation/polymerization. |
| Oxidative | Treat with 3% | Formation of Sulfoxide and Sulfone (monitor by LC-MS). |
| Photostability | 1.2 million lux-hours (ICH Q1B). | Isomerization to 4,5-dihydro isomer or dimerization. |
| Hydrolytic (pH) | Reflux in 0.1N HCl and 0.1N NaOH for 2h. | Acid: Stable or slow aromatization.Base: Salt formation; potential ring opening if heated excessively. |
HPLC-UV/MS Method for Impurity Tracking
Standard C18 methods may fail due to the polarity of the acid. Use a polar-embedded column or HILIC if retention is poor.
-
Column: Waters XSelect HSS T3 (or equivalent C18 with polar retention), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (Hold 2 min)
95% B (15 min). -
Detection: UV @ 210 nm (general) and 254 nm (aromatics).
-
Critical Pair Resolution: Must resolve 2,5-DHT-3-CA (Target) from Thiophene-3-CA (Aromatized Impurity). The aromatic impurity will elute later due to higher hydrophobicity.
Handling & Storage Specifications
Based on the degradation profile, the following storage logic is mandatory.
Storage Logic Diagram
Caption: Critical Control Points (CCPs) for maintaining compound integrity during storage.
Recommended Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .
-
Atmosphere: Blanket with Argon or Nitrogen. The compound is air-sensitive over time.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace peroxides are suspected (catalytic decomposition).
References
-
Sigma-Aldrich. (2024). Product Specification: 2,5-Dihydrothiophene-3-carboxylic acid. Link
-
TCI Chemicals. (2023). Safety Data Sheet: Methyl 2,5-Dihydrothiophene-3-carboxylate. Link
-
National Institutes of Health (NIH). (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. Link (Generalized reference for thiophene/sulfolene chemistry).
-
PubChem. (2025).[1] Compound Summary: 2,5-Dihydrothiophene-3-carboxylic acid.[1][2] Link
-
Royal Society of Chemistry. (2021). Thermal Decomposition Reactions of Carboxylic Acids on Copper. Phys. Chem. Chem. Phys.[3] Link
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 2,5-Dihydrothiophene-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,5-Dihydrothiophene-3-carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, sulfur-containing moieties have consistently emerged as critical pharmacophores due to their unique electronic and structural properties. The thiophene ring, in particular, is a bioisostere of the benzene ring and is present in numerous clinically approved drugs, including the anti-inflammatory agent Tiaprofenic acid and the anticancer drug Raltitrexed.[1][2]
This guide focuses on a specific, partially saturated variant: the 2,5-dihydrothiophene-3-carboxylic acid core. This scaffold retains the key sulfur heteroatom while introducing a degree of conformational flexibility not present in the aromatic thiophene ring. This structural nuance offers a distinct advantage, allowing for more precise three-dimensional interactions with biological targets. The presence of the carboxylic acid group at the 3-position provides a crucial anchor for target binding, often forming key hydrogen bonds or salt bridges within enzyme active sites or receptor pockets.
This technical guide will provide an in-depth exploration of the significant, scientifically-validated biological activities of derivatives built upon this promising scaffold. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, presenting not only what has been observed but also the underlying mechanistic principles and the robust experimental protocols required to validate these activities.
Section 1: Anticancer Activity - Targeting the Engines of Malignancy
The hallmark of cancer is uncontrolled cell proliferation, a process driven by a complex network of signaling pathways. Thiophene-based molecules have demonstrated significant potential to disrupt these pathways.[3][4] While direct studies on 2,5-dihydrothiophene-3-carboxylic acid derivatives are emerging, the mechanisms of action can be inferred from structurally similar thiophene compounds that have been shown to function as potent inhibitors of key oncogenic proteins.
Proposed Mechanism of Action: Multi-Kinase Inhibition and Induction of Apoptosis
A primary anticancer strategy for thiophene derivatives involves the simultaneous inhibition of multiple protein kinases, which are crucial for cancer cell growth, survival, and angiogenesis.[5][6] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase B (AKT), and Cyclin-Dependent Kinase 2 (CDK2).[6][7]
-
VEGFR-2/AKT Pathway Inhibition: By blocking ATP binding to the kinase domain of receptors like VEGFR-2, these derivatives can halt the downstream PI3K/AKT signaling cascade. This pathway is a central regulator of cell survival, and its inhibition can effectively remove the "pro-survival" signals that cancer cells depend on, thereby sensitizing them to apoptosis (programmed cell death).[6]
-
CDK2 Inhibition and Cell Cycle Arrest: CDK2 is a critical enzyme that controls the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. Inhibition of CDK2 by thiophene derivatives can cause the cell cycle to arrest in the G1/S phase, preventing the cancer cell from replicating its DNA and ultimately leading to a halt in proliferation.[7]
The culmination of these inhibitory activities is the induction of the intrinsic apoptotic pathway. The loss of survival signals and cell cycle arrest create a cellular environment ripe for apoptosis, which is executed by the activation of caspase enzymes, notably caspase-3.[6]
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Caption: Proposed anticancer mechanism via multi-kinase inhibition.
Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives
The efficacy of potential anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2b) | T47D (Breast) | 2.3 | [8] |
| Thiophene Carboxamide derivative (2b) | Hep3B (Liver) | 5.46 | [9] |
| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 | [10] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2k) | T47D (Breast) | 7.1 | [8] |
| 2-aminothiophene-3-carboxylic acid methyl ester derivative | HCT116 (Colon) | 5.28 | [11] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a robust and reproducible method for assessing cell density based on the measurement of total cellular protein content.
Principle: The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.
Methodology:
-
Cell Plating:
-
Seed cancer cells into a 96-well flat-bottom microtiter plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,5-dihydrothiophene-3-carboxylic acid derivatives in the appropriate cell culture medium.
-
Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a further 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate.
-
Incubate at 4°C for at least 1 hour. This step is critical as TCA precipitates proteins and preserves the cellular biomass for accurate staining.
-
-
Washing and Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and serum proteins.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye. Insufficient washing leads to high background, while excessive washing can cause bleaching of the protein-bound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Section 2: Antimicrobial Activity - A Renewed Assault on Pathogens
The rise of multidrug-resistant bacteria necessitates the discovery of new classes of antimicrobial agents. Thiophene-based compounds have long been investigated for their antibacterial and antifungal properties.[1][12] Their mechanisms of action are varied, but often involve the disruption of essential bacterial structures or processes.
Proposed Mechanism of Action: Disruption of Bacterial Integrity
The antimicrobial activity of thiophene derivatives is often attributed to two primary mechanisms:
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and integrity, especially in Gram-positive bacteria. Some thiophene-containing antibiotics, such as the cephalosporin Cefoxitin, function by inhibiting the enzymes (transpeptidases) responsible for cross-linking the peptidoglycan chains. This leads to a weakened cell wall and eventual cell lysis.[13]
-
Membrane Permeabilization: The bacterial cell membrane is a critical barrier that controls the passage of ions and nutrients. Certain thiophene derivatives have been shown to increase the permeability of this membrane, leading to the leakage of essential intracellular components and a disruption of the proton motive force, ultimately causing cell death.[14][15] This mode of action can be effective against both Gram-positive and Gram-negative bacteria.
Workflow: Evaluating Antimicrobial Potential
Caption: Conceptual workflow of antimicrobial action.
Data Presentation: In Vitro Antimicrobial Activity of Thiophene Derivatives
The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Bacillus subtilis | 7.8 | [1] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [14] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [14] |
| 2-thiophene carboxylic acid thioureide | Gram-negative clinical strains | 31.25 - 250 | [12] |
| 2-thiophene carboxylic acid thioureide | Candida albicans | 31.25 - 62.5 | [12] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium. The MIC is determined by identifying the lowest concentration that prevents visible bacterial growth (turbidity) after a defined incubation period.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This standardization is crucial for the reproducibility of MIC results.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2,5-dihydrothiophene-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, dispense 50 µL of sterile broth into wells 2 through 12.
-
Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, examine the plate for visible turbidity. This can be done by eye or with a microplate reader measuring absorbance at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth, corresponding to the first clear well in the dilution series.
-
Section 3: Anti-inflammatory Activity - Quenching the Fires of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes, is a primary target for anti-inflammatory drugs. Thiophene derivatives have shown significant promise as inhibitors of key enzymes in this pathway.[2][16]
Proposed Mechanism of Action: Dual Inhibition of COX/LOX and NF-κB Modulation
The anti-inflammatory potential of thiophene derivatives appears to be multi-faceted:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Prostaglandins and leukotrienes are synthesized from arachidonic acid by the COX and LOX enzymes, respectively. Thiophene-based compounds can act as inhibitors of these enzymes, with some derivatives showing dual inhibitory activity.[2] By blocking the production of these pro-inflammatory mediators, these compounds can effectively reduce the signs of inflammation, such as pain, swelling, and redness.
-
Modulation of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[17][18] Some thiophene derivatives have been shown to inhibit the activation of NF-κB. They may achieve this by preventing the degradation of its inhibitor, IκB, thereby sequestering NF-κB in the cytoplasm and preventing it from translocating to the nucleus to initiate pro-inflammatory gene transcription.[19][20]
Signaling Pathway: Interruption of Inflammatory Cascades
Caption: Anti-inflammatory mechanisms via COX/LOX and NF-κB inhibition.
Data Presentation: In Vitro Enzyme Inhibition by Thiophene Derivatives
The IC₅₀ value is used to express the concentration of a compound required to inhibit 50% of a specific enzyme's activity.
| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |
| Thiophene pyrazole hybrid | COX-2 | 0.31 - 1.40 | |
| Thiophene derivative 1 | 5-LOX | 29.2 | |
| Thiophene derivative 4 | 5-LOX | ~57% inhibition at 100 µg/mL |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric method to screen for inhibitors of COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a color that can be measured spectrophotometrically at 590 nm.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of Hemin (cofactor) in the assay buffer.
-
Prepare working solutions of purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes in the assay buffer. Keep on ice.
-
Prepare a solution of the colorimetric substrate, TMPD.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Plate Setup (96-well plate):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
100% Initial Activity Wells (Positive Control): Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of the test compound (2,5-dihydrothiophene-3-carboxylic acid derivative at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the colorimetric substrate (TMPD) to all wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate. The initial rate of the reaction is used for calculations as it is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percentage inhibition against the compound concentration and calculate the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Conclusion and Future Directions
The 2,5-dihydrothiophene-3-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The evidence, drawn from studies on both this core and its structurally related thiophene analogs, strongly suggests a wide range of potential biological activities. The ability of these derivatives to potentially inhibit multiple oncogenic kinases, disrupt microbial integrity, and modulate key inflammatory pathways highlights their significant therapeutic potential.
The detailed experimental protocols provided in this guide offer a validated framework for researchers to systematically evaluate new derivatives. The causality behind these experimental choices—such as the use of TCA for protein fixation in the SRB assay or the standardization of inoculum in MIC testing—is critical for generating robust and reproducible data.
Future research should focus on synthesizing and screening a broader library of 2,5-dihydrothiophene-3-carboxylic acid derivatives to establish clear Structure-Activity Relationships (SAR). Furthermore, while this guide proposes mechanisms of action based on the best available evidence, future studies should aim to definitively elucidate the specific molecular interactions and signaling pathways modulated by this exact scaffold. Such efforts will be crucial in optimizing lead compounds and advancing them toward preclinical and clinical development.
References
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.najah.edu [staff.najah.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. INHIBITION OF SYNTHESIS OF THE CELL WALL OF STAPHYLOCOCCUS AUREUS BY CEPHALOTHIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Technical Guide: Strategic Utilization of 2,5-Dihydrothiophene-3-carboxylic Acid in Organic Synthesis
[1]
Part 1: Introduction & Strategic Utility
2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a high-value heterocyclic building block that occupies a unique "pivot point" in organic synthesis. Unlike its fully aromatic counterpart (thiophene-3-carboxylic acid) or its saturated analog (tetrahydrothiophene), the 2,5-dihydro scaffold possesses latent reactivity that allows it to function as:
-
A "Masked" Diene: Upon oxidation to the sulfone (3-sulfolene), it undergoes cheletropic extrusion of SO₂, generating reactive 1,3-dienes for Diels-Alder cycloadditions.
-
A Pro-Aromatic Precursor: It can be oxidatively aromatized to generate substituted thiophenes, a key pharmacophore in antiviral (e.g., HCV NS5B inhibitors) and antibacterial agents.
-
A Bioisostere: In its native form, it serves as a conformationally restricted, lipophilic mimic of proline or unsaturated amino acids.
This guide provides validated protocols for manipulating this molecule, focusing on controlling its oxidation state and preventing unwanted isomerization to the thermodynamically more stable (but often less useful) 4,5-dihydro isomer.
Part 2: Reactivity & Mechanistic Pathways
The utility of 2,5-DHT-3-CA is defined by three divergent pathways. The choice of reagents determines whether the sulfur atom is oxidized, the ring is aromatized, or the carboxylic acid is functionalized.
Visualizing the Divergent Pathways
Figure 1: Divergent synthetic pathways for 2,5-Dihydrothiophene-3-carboxylic acid. The molecule serves as a precursor for sulfolenes, thiophenes, and functionalized dihydro-heterocycles.
Part 3: Detailed Experimental Protocols
Protocol A: Oxidative Aromatization to Thiophene-3-carboxylic Acid
Application: Synthesis of aromatic thiophene cores for pharmaceutical intermediates (e.g., antiviral agents).
Mechanism: Oxidative dehydrogenation using Sulfuryl Chloride (
Reagents & Equipment:
-
Starting Material: 2,5-Dihydrothiophene-3-carboxylic acid (1.0 eq)
-
Oxidant: Sulfuryl chloride (
) (1.1 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane
-
Temperature Control: Ice bath (
) and reflux setup.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2,5-dihydrothiophene-3-carboxylic acid in 50 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube (CaCl₂).
-
Addition: Cool the solution to
. Add sulfuryl chloride (11 mmol) dropwise over 20 minutes. Note: Gas evolution (HCl and SO₂) will occur; ensure proper ventilation. -
Reaction: Allow the mixture to warm to room temperature, then reflux for 1–2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) for the disappearance of the starting material.
-
Checkpoint: The product (thiophene) is UV-active and will have a distinct
from the dihydro precursor.
-
-
Quenching: Cool to room temperature. Pour the mixture carefully into ice water (100 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Purification: Wash combined organics with saturated
(to remove unreacted acid if esterification was performed, or to extract the acid product into the aqueous phase if the free acid is desired).-
Route for Free Acid: If the product is the acid, extract with 1M NaOH, separate the aqueous layer, acidify with HCl to pH 2, and filter the precipitate.
-
-
Yield: Typical yields range from 85–95%.
Critical Insight: Avoid extended reaction times at high heat, as chlorination of the thiophene ring (at C-2 or C-5) can occur with excess
Protocol B: Synthesis of 3-Sulfolene-3-carboxylic Acid (The "Masked Diene")
Application: Generating 2-carboxy-1,3-butadiene in situ for Diels-Alder reactions. Mechanism: Selective S-oxidation without affecting the double bond.
Reagents:
-
Starting Material: 2,5-Dihydrothiophene-3-carboxylic acid
-
Oxidant: 30% Hydrogen Peroxide (
)[1] -
Catalyst/Solvent: Glacial Acetic Acid or Acetone/Water
Step-by-Step Methodology:
-
Dissolution: Suspend the starting material (10 mmol) in acetone (20 mL) and cool to
. -
Oxidation: Add 30%
(25 mmol, 2.5 eq) dropwise. -
Catalysis: If reaction is sluggish, add a catalytic amount of sodium tungstate (
) or use acetic acid as the solvent. -
Incubation: Stir at room temperature overnight. Do not heat, as heating may trigger premature
extrusion or isomerization. -
Work-up: Concentrate the solvent under reduced pressure (keep bath temp
). -
Crystallization: The sulfone usually crystallizes upon cooling or addition of ethanol. Filter and dry.[2]
Self-Validating Step: The product should show a strong IR stretch for sulfone (
Protocol C: Amide Coupling (Preserving the Dihydro Scaffold)
Application: Creating bioisosteres where the non-planar dihydrothiophene ring is required for receptor fit. Challenge: Preventing base-catalyzed isomerization to the conjugated 4,5-dihydrothiophene.
Reagents:
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride). Avoid carbodiimides (EDC/DCC) if racemization/isomerization is observed.
-
Base: DIPEA (Diisopropylethylamine).
-
Amine Partner: Primary or secondary amine.
Step-by-Step Methodology:
-
Activation: Dissolve 2,5-dihydrothiophene-3-carboxylic acid (1.0 eq) in DMF at
. -
Base Addition: Add DIPEA (2.5 eq). Limit base exposure time.
-
Coupling: Add HATU (1.1 eq) and stir for 5 minutes to form the activated ester.
-
Amine Addition: Add the amine partner (1.1 eq).
-
Reaction: Stir at
for 1 hour, then allow to warm to RT for 2 hours. -
Work-up: Dilute with EtOAc, wash with 0.5M HCl (cold), saturated
, and brine. -
Analysis: Check
NMR. The methylene protons at C-2 and C-5 should appear as distinct signals. If isomerization occurred, a vinylic proton signal will appear, and the integration of methylene protons will shift.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
| Transformation | Reagent of Choice | Key Risk | Mitigation Strategy |
| Aromatization | Over-chlorination | Control stoichiometry (1.1 eq) and temp ( | |
| S-Oxidation | Keep work-up temperature below | ||
| Amidation | HATU / DIPEA | Isomerization ( | Use non-nucleophilic bases; keep temp low; avoid excess base. |
Isomerization Control Workflow
Figure 2: Isomerization risk management. The 2,5-dihydro isomer is prone to base-catalyzed migration to the conjugated 4,5-dihydro form.
Part 5: References
-
McIntosh, J. M., & Sieler, R. A. (1978).[3] Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231.
-
Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde.[4] Patent Application.
-
Giannella, M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Bioorganic & Medicinal Chemistry, 9(5), 1161-1170.
-
Morita, N., & Krause, N. (2006).[5] Gold-Catalyzed Cycloisomerization of α-Thioallenes to 2,5-Dihydrothiophenes. Angewandte Chemie International Edition, 45(12), 1897–1899.
-
Krasowska, D., et al. (2012). Chiral Polythiophenes: Syntheses of Monomeric Precursors. Chirality, 24(11), 890-901.
The Versatile Precursor: Application Notes for 2,5-Dihydrothiophene-3-carboxylic Acid in Heterocyclic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 2,5-dihydrothiophene-3-carboxylic acid as a versatile precursor for the synthesis of novel heterocyclic compounds. This document provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for its application in constructing complex molecular architectures.
Introduction: The Strategic Value of a Sulfur-Containing Heterocycle
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, sulfur-containing heterocycles offer unique physicochemical properties that can enhance biological activity and material performance. 2,5-Dihydrothiophene-3-carboxylic acid, a partially saturated five-membered ring containing sulfur, presents a unique combination of reactive handles: a carboxylic acid, a carbon-carbon double bond, and a sulfur atom within a strained ring system. This trifecta of functionality makes it an exceptionally valuable and versatile precursor for the synthesis of a diverse range of more complex heterocyclic systems, including medicinally relevant thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines.[1][2][3]
This guide will detail the synthesis of 2,5-dihydrothiophene-3-carboxylic acid and provide two distinct protocols for its application in the synthesis of fused thiophene-based heterocycles, showcasing its potential in both direct cyclization from the dihydro-scaffold and a tandem aromatization-cyclization strategy.
Part 1: Synthesis of the Precursor: 2,5-Dihydrothiophene-3-carboxylic Acid
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available starting materials. The key transformation is a cyclization reaction to form the 3-carbomethoxy-2,5-dihydrothiophene, followed by hydrolysis of the ester to the desired carboxylic acid.
Step 1: Synthesis of Methyl 2,5-Dihydrothiophene-3-carboxylate
This procedure is adapted from the work of McIntosh and Sieler, which utilizes the reaction of a vinylphosphonate with an α-mercaptocarbonyl compound to construct the dihydrothiophene ring.[4]
Reaction Scheme:
Caption: Synthesis of Methyl 2,5-Dihydrothiophene-3-carboxylate.
Protocol:
-
Preparation of the Vinylphosphonate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde (6.0 g, 0.20 mol) in methanol (300 mL) containing a catalytic amount of piperidine (10 drops).
-
Heat the mixture to reflux for 30 minutes until the paraformaldehyde has dissolved.
-
To the clear solution, add diethyl carbomethoxymethyl phosphonate (20.0 g, 0.095 mol) and continue to reflux for 19 hours.[4]
-
Remove the methanol under reduced pressure. The resulting oil is dissolved in toluene (200 mL), and a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is refluxed using a Dean-Stark apparatus to remove water for 8 hours.
-
The solvent is removed under reduced pressure, and the crude vinylphosphonate is purified by vacuum distillation.[4]
-
-
Cyclization Reaction:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 0.10 mol) in dry tetrahydrofuran (THF, 200 mL) under an inert atmosphere (nitrogen or argon), add a solution of methyl thioglycolate (10.6 g, 0.10 mol) in dry THF (50 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the prepared vinylphosphonate (0.10 mol) in dry THF (50 mL) dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
Quench the reaction by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford methyl 2,5-dihydrothiophene-3-carboxylate as a colorless oil.
-
Step 2: Hydrolysis to 2,5-Dihydrothiophene-3-carboxylic Acid
The hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions.
Reaction Scheme:
Caption: Hydrolysis to the Carboxylic Acid.
Protocol:
-
Dissolve methyl 2,5-dihydrothiophene-3-carboxylate (0.05 mol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.2 g, 0.10 mol) to the solution and stir at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
A white precipitate of 2,5-dihydrothiophene-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Methyl 2,5-dihydrothiophene-3-carboxylate | C₆H₈O₂S | 144.19 | 70-80 |
| 2,5-Dihydrothiophene-3-carboxylic acid | C₅H₆O₂S | 130.16 | 85-95 |
Part 2: Application Note I - Direct Synthesis of Hexahydrothieno[2,3-d]pyrimidines
This application note details a novel approach to the synthesis of fused heterocyclic systems directly from the 2,5-dihydrothiophene scaffold. This method, inspired by the work of Dotsenko et al. on related carbonitriles, showcases the utility of the dihydro-precursor in a one-pot, multicomponent reaction to generate complex, saturated heterocyclic systems.[1][4]
Conceptual Framework
The strategy involves the conversion of the carboxylic acid to a more reactive intermediate (an amide), which then undergoes a Mannich-type cyclization with an aldehyde and an amine. This approach leverages the inherent reactivity of the enamine-like double bond in the 2,5-dihydrothiophene ring.
Workflow Diagram:
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dihydrothiophene-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dihydrothiophene-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are attractive for the design of novel therapeutic agents. Its partial saturation provides a three-dimensional geometry that can be advantageous for binding to complex biological targets, while the carboxylic acid moiety serves as a convenient handle for a variety of chemical modifications. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its derivatization and evaluation.
Introduction to the 2,5-Dihydrothiophene-3-carboxylic Acid Scaffold
The thiophene ring is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The 2,5-dihydro- variant retains the key sulfur heteroatom, which can engage in important interactions with biological targets, while introducing a non-aromatic, flexible ring system. This flexibility can allow for better adaptation to the binding pockets of enzymes and receptors.
The carboxylic acid functional group is a critical feature, enabling the formation of amides, esters, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of substituents that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Key Applications in Medicinal Chemistry
Derivatives of the thiophene-3-carboxylic acid core have shown promise in several therapeutic areas. While specific examples starting from the 2,5-dihydro- scaffold are less prevalent in the literature, the applications of the closely related aromatic thiophene-3-carboxylic acid provide strong rationale for its exploration.
Enzyme Inhibition
The carboxylic acid moiety can act as a key pharmacophore, mimicking the substrate or transition state of an enzyme-catalyzed reaction. This has been successfully exploited in the design of various enzyme inhibitors.
-
D-Amino Acid Oxidase (DAO) Inhibitors: Thiophene-3-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[2] The carboxylic acid group is crucial for binding to the active site, and substitutions on the thiophene ring can significantly enhance inhibitory potency.[2]
-
Bacterial RNA Polymerase (RNAP) and Viral Reverse Transcriptase (RT) Inhibitors: Dual inhibitors of bacterial RNAP and viral RT have been developed from 2-ureidothiophene-3-carboxylic acid derivatives.[3] This dual-action approach is particularly relevant for treating co-infections.
Data Summary: Thiophene-3-Carboxylic Acid Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference |
| Thiophene-3-carboxylic acids | D-Amino Acid Oxidase (DAO) | Low micromolar inhibitors; potency improved with small substituents on the thiophene ring. | [2] |
| 2-Ureidothiophene-3-carboxylic acids | Bacterial RNA Polymerase (RNAP) and Viral Reverse Transcriptase (RT) | Potent dual inhibitors with antibacterial and antiretroviral activity. | [3] |
| 2-Acylaminothiophene-3-carboxamides | fms-Like Tyrosine Kinase 3 (FLT3) | Potent inhibitors of FLT3, a target in acute myeloid leukemia. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of 2,5-dihydrothiophene-3-carboxylic acid and the subsequent biological evaluation of its derivatives. These protocols are based on established methods for similar compounds and can be adapted as needed.
Synthesis of 2,5-Dihydrothiophene-3-carboxamide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol describes a general method for the coupling of 2,5-dihydrothiophene-3-carboxylic acid with a primary or secondary amine using a carbodiimide coupling reagent.
Protocol 1: Amide Coupling using EDC and HOBt
This protocol is a widely used and versatile method for amide bond formation.[5][6]
Materials:
-
2,5-Dihydrothiophene-3-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dihydrothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the amine solution.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to reduce racemization if the amine is chiral.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of 2,5-dihydrothiophene-3-carboxamide derivatives.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target enzyme. The specific conditions will need to be optimized for the enzyme of interest.
Protocol 2: General Enzyme Inhibition Assay
Materials:
-
Synthesized 2,5-dihydrothiophene-3-carboxamide derivatives
-
Target enzyme
-
Enzyme substrate
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate, or a reagent to detect a product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound in the assay buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate for a set period at the optimal temperature.
-
-
Detection:
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Self-Validating System:
-
Controls: The inclusion of positive and negative controls is essential to validate the assay. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% enzyme activity.
-
Dose-Response Curve: Generating a full dose-response curve with multiple data points allows for a more accurate determination of the IC50 value and helps to identify any potential assay artifacts.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The 2,5-dihydrothiophene-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural and chemical properties make it an attractive core for targeting a variety of biological molecules. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of derivatives of this scaffold, enabling researchers to explore its full potential in medicinal chemistry. Further investigation into the applications of this versatile building block is warranted and is likely to yield exciting new discoveries in drug development.
References
-
Miyazaki, J., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 293-301. [Link]
-
Empting, M., et al. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 59(16), 7537-7553. [Link]
-
Brehmer, D., et al. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters, 16(12), 3159-3164. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dihydrothiophene-3-carbaldehydes. Retrieved March 7, 2024, from [Link]
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153303. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-65. [Link]
-
ResearchGate. (n.d.). Single-target inhibitors. Inhibited enzymes are indicated. Compounds are described in the text. Retrieved March 7, 2024, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2828. [Link]
-
Weitkamp, A. W. (1945). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. Journal of the American Chemical Society, 67(3), 447-454. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 7, 2024, from [Link]
-
Dömling, A., et al. (2018). Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction. Organic Chemistry Frontiers, 5(12), 1913-1918. [Link]
-
Bîrceanu, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]
-
Looker, J. H., & Carpenter, J. W. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
-
Brandsma, L., & Verkruijsse, H. D. (1990). On the synthesis of 2,5-dihydrothiophene. Synthesis, 1990(12), 984-986. [Link]
- Google Patents. (1990). EP0387725A2 - Production of thiophene-2,5-dicarboxylic acid diesters and...
-
Lokesh, B. V. S., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S649-S658. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(3), 465-479. [Link]
-
Khan, K. M., et al. (2013). N-Heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid a novel scaffold for the design of uncompetitive α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5658-5666. [Link]
-
O'Brien, P., et al. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose eTheses Online. [Link]
-
ChemSynthesis. (2025). 4-acetoxy-2,5-dihydro-thiophene-3-carboxylic acid methyl ester. Retrieved March 7, 2024, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocols for the functionalization of 2,5-Dihydrothiophene-3-carboxylic acid
Application Note: Strategic Functionalization of 2,5-Dihydrothiophene-3-carboxylic Acid
Introduction: The "Chameleon" Scaffold
2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a non-aromatic heterocyclic building block that offers a unique combination of structural rigidity and latent reactivity. Unlike its aromatic counterpart (thiophene), this molecule possesses three distinct reactive centers that allow for orthogonal functionalization:
-
The Carboxylic Acid (C3): A handle for amide coupling to generate libraries.
-
The Thioether (S1): A "redox switch" that can be oxidized to a sulfoxide or sulfone, drastically altering solubility and electronics.
-
The Internal Alkene (C3=C4): An
-unsaturated system capable of Michael additions or, uniquely, participating in cheletropic extrusion when oxidized to the sulfone.
This guide details the protocols for exploiting these features, transforming 2,5-DHT-3-CA from a simple intermediate into a sophisticated "masked diene" or a proline bioisostere.
Strategic Roadmap
The functionalization logic follows a specific order of operations to avoid incompatible reactivities (e.g., sulfur oxidation during alkene functionalization).
Figure 1: Divergent synthetic pathways. The "Sulfone" route unlocks the "Masked Diene" utility.
Module A: Carboxyl Functionalization (Amide Coupling)
Expert Insight: The alkene in 2,5-DHT-3-CA is conjugated with the carboxylic acid (
Protocol 1: HATU-Mediated Amidation
Reagents:
-
2,5-DHT-3-CA (1.0 equiv)
-
Amine (
) (1.1 equiv) -
HATU (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: Dissolve 2,5-DHT-3-CA in anhydrous DMF (0.2 M concentration) under
atmosphere. Add DIPEA and stir for 5 minutes. -
Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).
-
Amine Addition: Add the amine dropwise.[2]
-
Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours. Do not heat, as this promotes polymerization of the alkene.
-
Workup: Dilute with EtOAc. Wash with 1N HCl (rapidly, to avoid hydrating the double bond), then saturated
, then brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating QC:
-
1H NMR: Monitor the disappearance of the alkene proton shift (typically ~6.8-7.0 ppm) to ensure the ring is intact. If the peak shifts significantly upfield or splits, isomerization may have occurred.
Module B: The "Redox Switch" (Sulfur Oxidation)
Expert Insight: The thioether is the most nucleophilic site. Oxidizing it to the sulfone (1,1-dioxide) is critical for two reasons:
-
It increases metabolic stability (prevents S-oxidation in vivo).
-
It activates the molecule for cheletropic extrusion (see Module C).
Safety Note: This reaction uses mCPBA. Ensure peroxide tests are negative before concentrating.
Protocol 2: Controlled Oxidation to Sulfone
Reagents:
-
mCPBA (meta-Chloroperoxybenzoic acid) (2.2 - 2.5 equiv)
-
Solvent: DCM (Dichloromethane)[3]
Step-by-Step:
-
Setup: Dissolve substrate in DCM (0.1 M) and cool to 0°C (Ice bath).
-
Addition: Add mCPBA portion-wise over 15 minutes. Why? Exothermic addition can cause uncontrolled decomposition.
-
Equilibration: Allow to warm to Room Temperature and stir for 4-16 hours.
-
Quench: Add saturated
(sodium thiosulfate) to quench excess peroxide. Stir vigorously until the organic layer is clear (iodine color disappears). -
Workup: Wash with saturated
to remove m-chlorobenzoic acid byproduct. -
Yield: The sulfone usually precipitates or crystallizes easily upon concentration.
Data Presentation: Stoichiometry Impact
| Reagent (mCPBA) | Product Formed | Key NMR Feature | Stability |
| 1.0 equiv | Sulfoxide (S=O) | Diastereomeric mixture (complex NMR) | Stable at RT |
| >2.2 equiv | Sulfone (O=S=O) | Simplified NMR (symmetry restored) | Thermally Labile >100°C |
Module C: The "Masked Diene" (Cheletropic Extrusion)
Expert Insight: This is the most powerful application of this scaffold. The sulfone derivative (a 3-sulfolene) is a solid, stable precursor to a 2-substituted-1,3-butadiene . Upon heating, it extrudes
Figure 2: In situ generation of dienes via cheletropic extrusion.
Protocol 3: One-Pot Extrusion/Diels-Alder
Reagents:
-
Sulfone derivative (from Module B)
-
Dienophile (e.g., N-methylmaleimide, dimethyl fumarate) (1.5 equiv)
-
Solvent: Toluene or Xylene (High boiling point required)
-
Inhibitor: Hydroquinone (trace, to prevent radical polymerization of the diene)
Step-by-Step:
-
Mixture: Combine sulfone and dienophile in Toluene in a pressure vial or round-bottom flask with a reflux condenser.
-
Degassing: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 110°C - 130°C .
-
Monitoring: Monitor by TLC. The sulfone spot will disappear, and a new, less polar spot (the bicyclic adduct) will appear.
-
Workup: Concentrate the solvent. The
leaves as gas (perform in fume hood!). Purify the residue.[1]
References
-
Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][8][9] Tetrahedron, 61(46), 10827-10852. Link
-
Sulfolene Chemistry: M. E. Cava, et al. (1960). Condensed Cyclobutane Aromatic Systems. Journal of the American Chemical Society. (Foundational work on sulfolene extrusion). Link
-
3-Sulfolene-3-Carboxylic Acid Synthesis: Derived from general protocols for 3-sulfolene functionalization. Organic Syntheses, Coll. Vol. 5, p.60 (1973). Link
-
Thiophene/Dihydrothiophene Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for heterocyclic numbering and reactivity). Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Sulfolene - Wikipedia [en.wikipedia.org]
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- 9. pubs.rsc.org [pubs.rsc.org]
role of 2,5-Dihydrothiophene-3-carboxylic acid in polymer chemistry
The Monomer Masking Paradigm: 2,5-Dihydrothiophene-3-carboxylic Acid Derivatives in Polymer Synthesis
As a Senior Application Scientist, navigating the synthesis of functionalized poly(diene)s requires overcoming a fundamental thermodynamic hurdle: the inherent instability of highly reactive monomers. 2-Substituted 1,3-butadienes, such as 2-carboxy-1,3-butadiene, are highly sought after for producing functional elastomers and rigid polymer precursors. However, their direct synthesis and storage are practically impossible due to their propensity for rapid, spontaneous Diels-Alder dimerization at room temperature[1].
To bypass this limitation, polymer chemists utilize 2,5-dihydrothiophene-3-carboxylic acid and its 1,1-dioxide derivative (3-sulfolene-3-carboxylic acid) as indispensable "masked" monomers[1]. By storing the reactive diene within a stable, crystalline sulfolene ring, researchers achieve indefinite shelf stability. When heated to 90–110 °C, the molecule undergoes a concerted, thermally allowed cheletropic extrusion, expelling sulfur dioxide (
Workflow of 2,5-dihydrothiophene-3-carboxylic acid in polymer synthesis.
Application Note: Free Radical Polymerization Dynamics
The in situ generation of the diene allows for immediate free radical polymerization. However, the choice of polymerization medium drastically impacts the final polymer's molecular weight and polydispersity. Studies on analogous masked systems (such as 2-cyanomethyl-1,3-butadiene derived from a similar sulfolene precursor) highlight the profound causality between the reaction environment and polymer kinetics[2].
Causality of Polymerization Mediums:
-
Solution Polymerization: Utilizing solvents like Tetrahydrofuran (THF) results in broad polydispersity. The causality lies in chain transfer events; the growing polymer radicals abstract hydrogen atoms from the THF solvent, prematurely terminating chain growth[2].
-
Emulsion Polymerization: This method yields the highest molecular weights. By segregating the growing polymer radicals into distinct surfactant micelles, bimolecular termination events (two radicals colliding and neutralizing) are drastically reduced. This compartmentalization allows for simultaneous high reaction rates and high molecular weights[2].
Table 1: Quantitative Comparison of Polymerization Methods for Sulfolene-Derived Dienes [2]
| Polymerization Method | Solvent / Medium | Max Molecular Weight ( | Polydispersity Index (PDI) | Glass Transition ( | Yield |
| Bulk | None (Neat) | 20,000 - 60,000 g/mol | ~1.5 | -18 °C | Moderate |
| Solution | Tetrahydrofuran (THF) | 82,000 g/mol | Broad (>2.0) | -18 °C | 53% |
| Emulsion | Aqueous Surfactant | 128,000 g/mol | ~2.0 | -18 °C | High |
Validated Experimental Protocols
The following protocols outline the self-validating synthesis of the masked monomer and its subsequent emulsion polymerization.
Protocol A: One-Pot Synthesis of the Masked Monomer
Objective: Synthesize 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid via regioselective carboxylation.
Causality of Reagent Selection: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. As a strong, non-nucleophilic amidine base, DBU selectively deprotonates the vinylic position of 3-sulfolene without triggering premature ring-opening or side reactions. This allows for efficient nucleophilic attack on pressurized
Step-by-Step Methodology:
-
Reactor Charging: In a pressure reaction apparatus, dissolve 34.0 mmol of 3-sulfolene in 10 mL of anhydrous dimethylsulfoxide (DMSO). Add 68.2 mmol of DBU.
-
Carboxylation: Pressurize the vessel with
gas to 50 psi. Maintain constant mechanical shaking for 48 hours at room temperature. -
Precipitation: Dilute the crude mixture with 50 mL of acetone and filter to remove insoluble byproducts. Dissolve the resulting solid in 200 mL of dichloromethane (
). -
Acidification: Bubble dry HCl gas through the solution until precipitate formation ceases. Filter the mixture to isolate the crude acid.
-
Purification: Dissolve the solid in a minimal amount of acetone (approx. 25 mL) and elute through a short silica plug to yield the pure 3-sulfolene-3-carboxylic acid[1].
Validation Checkpoint: Confirm successful carboxylation via
NMR (DMSO-). The starting 3-sulfolene exhibits a distinct, highly symmetric vinylic proton signal. Upon successful conversion, this symmetry is broken; the original vinylic signal disappears, replaced by the downfield shift of the newly formed carboxylic acid proton ( ppm) and a single remaining vinylic proton shifted by the electron-withdrawing carboxyl group.
Protocol B: In Situ Extrusion and Emulsion Polymerization
Objective: Generate 1,3-butadiene-2-carboxylic acid in situ and polymerize via micellar compartmentalization.
Step-by-Step Methodology:
-
Emulsion Preparation: In a round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve 2.0 g of sodium dodecyl sulfate (SDS) in 50 mL of degassed, deionized water to form the micellar continuous phase.
-
Monomer Loading: Suspend 10.0 mmol of the purified 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid into the surfactant solution. Stir vigorously at 800 rpm to ensure uniform micelle swelling.
-
Cheletropic Extrusion: Heat the emulsion to 95 °C. Maintain this temperature for 45 minutes to drive the quantitative extrusion of
gas, generating the reactive diene directly within the hydrophobic cores of the micelles. -
Initiation: Inject a degassed aqueous solution of potassium persulfate (KPS, 0.1 mol% relative to the monomer) to initiate free radical polymerization. Maintain heating at 95 °C for 4 hours.
-
Recovery: Cool the latex to room temperature and precipitate the polymer by dropwise addition into an excess of cold methanol. Filter and dry the resulting functionalized poly(diene) under a vacuum at 40 °C to constant weight[2].
Validation Checkpoint: Monitor the extrusion process via volumetric gas evolution; the cessation of
bubbling indicates the complete conversion of the masked monomer. Post-polymerization, analyze the polymer microstructure viaNMR. A successful free-radical diene polymerization under these thermal conditions should yield a microstructure of approximately 95% 1,4-addition and 5% 4,3-addition, with the cis-1,4 content varying between 36–45%[2].
References
-
[1] Andrade, G. S., Berkner, J. E., Liotta, C. L., Eckert, C., Schiraldi, D. A., & Collard, D. M. (2003). The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene- 1,1-dioxide-3-carboxylic Acid. Synthetic Communications. URL:[Link]
-
[2] Jing, Y., & Sheares, V. V. (2000). Bulk, Solution, and Emulsion Free Radical Polymerization of 2-Cyanomethyl-1,3-butadiene. Macromolecules. URL:[Link]
Sources
Application Note: Nucleophilic Functionalization and Deconjugative Transformations of 2,5-Dihydrothiophene-3-Carboxylic Acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and structural diversification of sulfur-containing heterocycles.
Introduction: The Dual Reactivity Profile
2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a highly versatile, sulfur-containing heterocyclic building block. In medicinal chemistry, it serves as a critical precursor for synthesizing functionalized tetrahydrothiophenes and bicyclic cyclobutanones (potent β-lactamase inhibitors) [1].
When reacting 2,5-DHT-3-CA with nucleophiles, the system exhibits a fascinating dichotomy governed by kinetic versus thermodynamic control. As an α,β-unsaturated system with an endocyclic double bond, researchers must navigate two primary pathways:
-
Direct Conjugate Addition (Michael-type): Soft nucleophiles (thiols, amines) attack the C4 position. This pathway is highly favored when the carboxylic acid is protected (e.g., as an ester) or when the sulfur atom is oxidized to a 1,1-dioxide, which significantly lowers the LUMO of the alkene [2].
-
Nucleophile/Base-Mediated Deconjugation: When treated with an activating agent (like ethyl chloroformate) and a nucleophilic base (like triethylamine), the double bond isomerizes. The base abstracts the acidic C2 proton, forming an enolate intermediate that reprotonates at C4, yielding the thermodynamically more stable 2,3-dihydrothiophene isomer. This isomer is primed for [2+2] cycloadditions [1].
Understanding the causality behind these pathways allows drug development professionals to selectively steer the reaction toward the desired pharmacophore.
Mechanistic Pathways & Workflow
Caption: Divergent reactivity pathways of 2,5-DHT-3-CA: Direct nucleophilic addition vs. deconjugation.
Quantitative Data: Reaction Outcomes
The choice of nucleophile and activating agent strictly dictates the yield and stereochemistry of the resulting heterocycle. Table 1 summarizes typical quantitative outcomes based on established literature parameters [1, 2, 3].
Table 1: Reaction Outcomes of 2,5-DHT-3-CA Derivatives with Various Nucleophiles
| Substrate Derivative | Reagent / Nucleophile | Reaction Pathway | Primary Product | Yield (%) |
| 2,5-DHT-3-CA (Free Acid) | Ethyl Chloroformate, TEA | Deconjugation | 3-Carboalkoxy-2,3-dihydrothiophene | 82 - 88% |
| 2,5-DHT-1,1-dioxide | Semicarbazide / EtOH | Conjugate Addition | 4-Semicarbazido-tetrahydrothiophene | 75 - 80% |
| 2,5-DHT-3-CA Methyl Ester | Benzyl Mercaptan, DBU | Thia-Michael | 4-(Benzylthio)-tetrahydrothiophene | 85 - 90% |
| 2,3-DHT Intermediate | Dichloroketene | [2+2] Cycloaddition | 2-Thiabicyclo[3.2.0]heptan-6-one | 65 - 72% |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and NMR shifts are embedded to ensure the causality of each step is verifiable before proceeding.
Protocol A: Nucleophile-Mediated Deconjugation to 2,3-Dihydrothiophene
Objective: Isomerize the double bond to prepare for cycloaddition by forming a mixed anhydride.
Scientific Causality: Direct reaction of the free acid with a nucleophile is poor due to the carboxylate anion repelling electron-rich species. By adding ethyl chloroformate, we form a highly electrophilic mixed anhydride. Triethylamine (TEA) acts as a nucleophilic base, removing the now highly acidic C2 proton. The resulting enolate reprotonates at C4 because the 2,3-isomer benefits from the thermodynamic stabilization of the double bond conjugating with the sulfur atom's lone pairs [1].
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2,5-dihydrothiophene-3-carboxylic acid (10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Submerge the flask in an ice-water bath to reach strictly 0 °C. Causality: Low temperature prevents the premature decarboxylation of the mixed anhydride.
-
Base Addition: Add triethylamine (TEA, 22.0 mmol, 2.2 eq) dropwise via syringe over 5 minutes. Stir for 10 minutes.
-
Activation: Add ethyl chloroformate (11.0 mmol, 1.1 eq) dropwise. A white precipitate (TEA·HCl) will immediately form, validating the formation of the mixed anhydride.
-
Isomerization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.
-
Self-Validation (IPC): Pull a 0.1 mL aliquot, quench in water/EtOAc, and run a TLC (Hexanes:EtOAc 3:1). The starting material (
) should disappear, replaced by a new UV-active spot ( ). By H NMR, verify the shift of the vinylic proton from 6.5 ppm (2,5-isomer) to 5.8 ppm (2,3-isomer). -
Workup: Quench with saturated aqueous
(30 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Direct Conjugate Addition (Thia-Michael)
Objective: Functionalize the C4 position using a soft sulfur nucleophile.
Scientific Causality: To prevent deconjugation and force direct nucleophilic attack, the carboxylic acid must be pre-protected as an ester (e.g., methyl ester). A catalytic amount of a strong, non-nucleophilic base (DBU) deprotonates the thiol, creating a highly nucleophilic thiolate that attacks the C4 position of the Michael acceptor [3].
Step-by-Step Procedure:
-
Preparation: In a 50 mL vial, dissolve 2,5-dihydrothiophene-3-carboxylic acid methyl ester (5.0 mmol) in anhydrous THF (20 mL).
-
Nucleophile Addition: Add benzyl mercaptan (5.5 mmol, 1.1 eq) to the solution.
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 mmol, 10 mol%) dropwise. Causality: DBU is basic enough to generate the thiolate but sterically hindered enough to avoid acting as a competing nucleophile.
-
Reaction: Stir at room temperature for 4 hours under an inert atmosphere.
-
Self-Validation (IPC): Monitor via LC-MS. The mass of the starting ester (
) should shift to the adduct mass ( ). -
Workup: Dilute with EtOAc (30 mL) and wash with 1M HCl (15 mL) to remove DBU. Wash with brine, dry over
, and purify via flash chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the nucleophile-mediated deconjugation of 2,5-DHT-3-CA.
References
-
Savard, M., et al. "Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability." The Journal of Organic Chemistry, 2008, 73(18), 6970-6982. URL:[Link]
-
Efremova, I. E., et al. "Reaction features of nitrosulfodienes of thiolene-1,1-dioxide series with semicarbazide." Russian Journal of General Chemistry, 2020, 90(8), 1369-1375. URL:[Link]
-
Lin, S., et al. "Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter." RSC Advances, 2018, 8, 34440-34444. URL:[Link]
Application Notes and Protocols for the Use of 2,5-Dihydrothiophene-3-carboxylic Acid in the Synthesis of Novel Materials
Introduction: The Versatility of a Heterocyclic Building Block
2,5-Dihydrothiophene-3-carboxylic acid is a bifunctional molecule poised for significant utility in the synthesis of advanced materials. Its structure is a compelling marriage of features: a partially saturated heterocyclic core that offers conformational flexibility and a carboxylic acid group that provides a reactive handle for a multitude of chemical transformations. This unique combination allows for its use as a monomer in polymerization reactions, a ligand for the construction of metal-organic frameworks (MOFs), and a key component in the synthesis of photoresponsive materials.
The dihydrothiophene moiety, as opposed to a fully aromatic thiophene ring, can influence the electronic and steric properties of the resulting materials. The sp3-hybridized carbons in the ring can lead to non-planar polymer backbones, potentially enhancing solubility.[1][2] The carboxylic acid functionality is a versatile anchor point for esterification, amidation, or coordination to metal centers, enabling the rational design of materials with tailored properties.
This document serves as a detailed guide for researchers, materials scientists, and drug development professionals, outlining key applications and providing robust protocols for the synthesis of novel materials derived from 2,5-dihydrothiophene-3-carboxylic acid.
Application 1: Synthesis of Functional Polythiophenes
The incorporation of carboxylic acid groups into polythiophene backbones is a strategic approach to enhance their processability and introduce new functionalities.[1] While direct polymerization of monomers with unprotected carboxylic acids can be challenging due to their incompatibility with certain catalysts, post-polymerization modification or the use of protected monomers are viable strategies. The following protocol details the synthesis of a functionalized polythiophene via a post-polymerization hydrolysis approach, starting from an esterified derivative of 2,5-dihydrothiophene-3-carboxylic acid.
Conceptual Workflow for Functional Polythiophene Synthesis
Caption: Workflow for synthesizing a functional polythiophene.
Detailed Experimental Protocol: Synthesis of Poly(2,5-dihydrothiophene-3-carboxylic acid)
Part A: Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate (Monomer)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dihydrothiophene-3-carboxylic acid (10.0 g, 69.4 mmol) in methanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by vacuum distillation or column chromatography on silica gel.
Part B: Oxidative Polymerization
-
Inert Atmosphere: Set up a 250 mL three-neck flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried and cooled under a stream of dry nitrogen.
-
Monomer Solution: Dissolve the purified methyl 2,5-dihydrothiophene-3-carboxylate (5.0 g, 31.6 mmol) in anhydrous chloroform (100 mL) and add it to the reaction flask.
-
Oxidant Preparation: In a separate dry flask, dissolve anhydrous iron(III) chloride (FeCl₃) (12.8 g, 79.0 mmol, 2.5 equivalents) in anhydrous chloroform (50 mL).[3][4]
-
Polymerization: Add the FeCl₃ solution dropwise to the vigorously stirred monomer solution over 30 minutes at room temperature. The reaction mixture will gradually darken. Continue stirring for 24 hours under nitrogen.[3]
-
Precipitation and Washing: Pour the reaction mixture into 500 mL of methanol. A dark precipitate will form. Collect the solid by filtration and wash thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.[4]
-
Drying: Dry the resulting poly(methyl 2,5-dihydrothiophene-3-carboxylate) in a vacuum oven at 40 °C overnight.
Part C: Hydrolysis to Poly(2,5-dihydrothiophene-3-carboxylic acid)
-
Reaction Setup: Suspend the dried polymer from Part B in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL) in a round-bottom flask.
-
Base Addition: Add a solution of potassium hydroxide (5.3 g, 94.8 mmol) in water (20 mL).
-
Saponification: Heat the mixture to reflux for 24 hours.
-
Acidification and Precipitation: Cool the mixture and pour it into 500 mL of 1 M hydrochloric acid. The functionalized polymer will precipitate.
-
Purification: Filter the solid, wash extensively with deionized water to remove salts, and then with a small amount of cold methanol.
-
Drying: Dry the final product, poly(2,5-dihydrothiophene-3-carboxylic acid), under vacuum at 60 °C.
Expected Characterization Data
| Analysis | Poly(methyl 2,5-dihydrothiophene-3-carboxylate) | Poly(2,5-dihydrothiophene-3-carboxylic acid) |
| FT-IR (cm⁻¹) | ~1720 (C=O, ester), ~1100 (C-O, ester) | Broad ~2500-3300 (O-H, carboxylic acid), ~1700 (C=O, acid) |
| ¹H NMR | Broad signals, ~3.7 ppm (s, -OCH₃) | Broad signals, disappearance of the -OCH₃ peak |
| Solubility | Soluble in chloroform, THF | Soluble in polar aprotic solvents (e.g., DMSO, DMF), aqueous base[1][2] |
Application 2: Synthesis of Photochromic Diarylethenes
2,5-Dihydrothiophene can serve as a bridging unit in diarylethene-based photochromic materials.[5] These molecules undergo a reversible cyclization reaction upon irradiation with UV light, leading to a significant change in their absorption spectrum and color. A subsequent irradiation with visible light can reverse the process. The carboxylic acid group can be used to tune the electronic properties or to anchor the photochromic unit to other molecules or surfaces.
General Synthetic Strategy for a Diarylethene with a 2,5-Dihydrothiophene Bridge
Caption: General pathway for diarylethene synthesis and function.
Protocol: Synthesis of a Symmetric Dithienylethene with a 2,5-Dihydrothiophene Unit
This protocol is adapted from established synthetic routes for similar photochromic compounds.[5][6]
-
Starting Material Synthesis: Prepare 3,4-bis(2-methyl-5-iodothien-3-yl)-2,5-dihydrothiophene as a key synthon. This can be achieved through a multi-step synthesis starting from 2-methylthiophene.[6]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the di-iodo synthon (1.0 mmol) in anhydrous THF (20 mL).
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.03 mmol) and a 2 M aqueous solution of K₂CO₃ (2.5 mL).[6]
-
Suzuki Coupling: To this mixture, add the desired boronic acid or ester derivative (2.2 mmol). The choice of this reagent will determine the final functional groups on the diarylethene.
-
Reaction and Monitoring: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final photochromic diarylethene.
Photochromic Properties Evaluation
-
Solution Preparation: Prepare a dilute solution of the synthesized diarylethene in a suitable solvent (e.g., acetonitrile or hexane).
-
UV-Vis Spectroscopy: Record the initial UV-Vis absorption spectrum of the solution (the "open" form).
-
Photocyclization: Irradiate the solution with a UV lamp (e.g., at 313 nm or 365 nm) and record the UV-Vis spectra at regular intervals to observe the growth of the absorption band in the visible region, corresponding to the formation of the "closed" form.
-
Photocycloreversion: Once the photostationary state is reached, irradiate the colored solution with visible light (e.g., >450 nm) and monitor the disappearance of the visible absorption band as the molecule reverts to its open form.[5]
Application 3: Potential as a Ligand for Metal-Organic Frameworks (MOFs)
The carboxylic acid group of 2,5-dihydrothiophene-3-carboxylic acid makes it a prime candidate for use as an organic linker in the synthesis of MOFs.[7][8] MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, often exhibiting high porosity and surface area. The inclusion of a sulfur-containing heterocyclic ligand could impart specific properties to the MOF, such as selective affinity for certain guest molecules or potential catalytic activity. While specific MOFs using this exact ligand are not widely reported, protocols for similar carboxylate-based MOFs can be adapted. A closely related compound, thiophene-2,5-dicarboxylic acid, has been successfully used to construct MOFs.[9]
General Protocol for Hydrothermal Synthesis of a MOF
-
Reagent Preparation: In a small glass vial, dissolve 2,5-dihydrothiophene-3-carboxylic acid (0.1 mmol) and a suitable metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
Modulator/Additive (Optional): A modulator, such as a monocarboxylic acid (e.g., formic acid), can be added to control crystal growth and topology.
-
Reaction Vessel: Place the vial inside a larger, Teflon-lined stainless-steel autoclave.
-
Hydrothermal Synthesis: Seal the autoclave and place it in an oven heated to a specific temperature (typically between 80-150 °C) for 24-72 hours.[8]
-
Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Single crystals suitable for X-ray diffraction may be formed.
-
Washing and Activation: Collect the crystals by filtration, wash them with fresh DMF, and then exchange the solvent with a more volatile one (e.g., ethanol or acetone). The material is then "activated" by heating under vacuum to remove the solvent molecules from the pores.
Characterization of MOFs
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity.
-
Powder X-ray Diffraction (PXRD): To confirm phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent loss.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume.
Conclusion and Future Outlook
2,5-Dihydrothiophene-3-carboxylic acid is a building block with considerable untapped potential. The protocols outlined here provide a foundation for its exploration in the synthesis of functional polymers, photoresponsive systems, and porous crystalline materials. The interplay between its flexible heterocyclic core and reactive carboxylic acid group offers a rich design space for the creation of novel materials with tailored properties for applications in electronics, sensing, catalysis, and beyond. Further research into the derivatization of the carboxylic acid group and the exploration of different polymerization and coordination chemistries will undoubtedly expand the utility of this versatile molecule.
References
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Li, S., et al. (2003). Synthesis and Photochromic Properties of Functional Diarylethene with a 2,5-Dihydrothiophene Bridging Unit. Organic Letters. Available at: [Link]
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Hoyer, S., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules. Available at: [Link]
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Urgel, J. I., et al. (2019). Surface-mediated assembly, polymerization and degradation of thiophene-based monomers. Nanoscale. Available at: [Link]
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Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. Available at: [Link]
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Nunes, W. G. T., et al. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. Polímeros. Available at: [Link]
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Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics. Available at: [Link]
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Tran, T. T. V., et al. (2017). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. RSC Advances. Available at: [Link]
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Kawai, T., et al. (2003). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism. Journal of Materials Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. ResearchGate. Available at: [Link]
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Pomerantz, M., et al. (1995). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules. Available at: [Link]
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Benfatti, F., et al. (2015). Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction. Organic Chemistry Frontiers. Available at: [Link]
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Chmovzh, T. N., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available at: [Link]
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Mori, A., et al. (2024). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry. Available at: [Link]
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Li, Y., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules. Available at: [Link]
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Wang, H., et al. (2019). Hydrophobic Metal–Organic Frameworks: Assessment, Construction, and Diverse Applications. Advanced Materials. Available at: [Link]
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Wang, Y., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. International Journal of Molecular Sciences. Available at: [Link]
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Brandsma, L., et al. (2025). On the synthesis of 2,5-dihydrothiophene. ResearchGate. Available at: [Link]
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Andreu-Laguna, E., et al. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). 2,5-dihydrothiophene-3-carboxylic acid. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with optically active alcohols 88 and 90. ResearchGate. Available at: [Link]
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Alexandrov, E. V., et al. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Crystals. Available at: [Link]
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ResearchGate. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. ResearchGate. Available at: [Link]
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Kricheldorf, H. R., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers. Available at: [Link]
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ResearchGate. (n.d.). (a) The carboxylic acids employed in the synthesis of porous MOFs with open metal sites and respective networks. ResearchGate. Available at: [Link]
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Ciesielski, A., et al. (2011). STM study on the self-assembly of oligothiophene-based organic semiconductors. Beilstein Journal of Nanotechnology. Available at: [Link]
-
ResearchGate. (n.d.). Zn(II)/Cd(II) MOFs based on 2,5-thiophenedicarboxylic acid and bis(Imidazole) linkers for highly selective and sensitive detection of Fe3+ and Cr2O72-. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2023). Fe-Based Metal Organic Frameworks (Fe-MOFs) for Bio-Related Applications. Pharmaceutics. Available at: [Link]
-
SciSpace. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dihydrothiophene-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2,5-Dihydrothiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting, FAQs, and optimized procedures grounded in mechanistic principles to help you improve your reaction yields and product purity.
Introduction: The Synthetic Challenge
2,5-Dihydrothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis is often plagued by issues of low yield, byproduct formation, and purification difficulties. The most common and accessible route involves the reaction of an ethyl or methyl ester of 3-mercaptopropionic acid with glyoxylic acid, followed by hydrolysis. This guide focuses on troubleshooting this specific pathway, emphasizing the critical control points that govern success.
Core Synthesis Protocol: A Validated Starting Point
This protocol describes a robust method for the synthesis of 2,5-Dihydrothiophene-3-carboxylic acid, which serves as a baseline for the troubleshooting guide that follows.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-mercaptopropionate | 134.21 | 1.34 g | 10.0 |
| Glyoxylic acid monohydrate | 92.06 | 0.92 g | 10.0 |
| Piperidine | 85.15 | 85 mg (0.1 mL) | 1.0 |
| Toluene | - | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
| Water (degassed) | - | 20 mL | - |
| Hydrochloric Acid (HCl) | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (50 mL), ethyl 3-mercaptopropionate (1.34 g, 10.0 mmol), and glyoxylic acid monohydrate (0.92 g, 10.0 mmol).
-
Causality Note: Toluene is used as an azeotropic solvent to remove water formed during the condensation, driving the reaction to completion.
-
-
Catalyst Addition: Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.
-
Causality Note: Piperidine acts as a base catalyst, facilitating both the initial condensation and the subsequent cyclization steps.
-
-
Cyclization: Heat the mixture to reflux (approx. 110-115 °C) and continue heating for 4-6 hours, or until water is no longer collected in the Dean-Stark trap. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup & Saponification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with brine (2 x 20 mL). Concentrate the organic layer under reduced pressure to yield the crude ethyl ester.
-
To the crude ester, add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in degassed water (20 mL). Stir vigorously at 50 °C for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification & Isolation: Cool the basic solution in an ice bath. Slowly acidify with 2M HCl until the pH is approximately 2-3. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL). Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 2,5-Dihydrothiophene-3-carboxylic acid. Dry under vacuum.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis.
Q1: My reaction yield is very low or non-existent. What are the primary causes?
A1: Low yield is the most common complaint. The root cause can typically be traced to one of three areas: starting materials, reaction conditions, or workup procedure.
-
Starting Material Quality: The thiol group in ethyl 3-mercaptopropionate is highly susceptible to air oxidation, leading to the formation of a disulfide dimer. This dimer is unreactive in the desired pathway.
-
Solution: Always use freshly distilled or recently purchased ethyl 3-mercaptopropionate.[1] Ensure it has been stored under an inert atmosphere (nitrogen or argon). Before starting, sparge the reaction solvent (toluene) with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
-
Inefficient Water Removal: The initial condensation reaction is a reversible equilibrium. If water is not efficiently removed, the equilibrium will not favor product formation.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and functioning. Check that the reflux rate is sufficient to carry water vapor into the trap. If the problem persists, consider adding molecular sieves (4Å) to the reaction flask.
-
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be impractically slow. If it's too high for an extended period, it can lead to decomposition or polymerization side reactions.[2]
-
Solution: Maintain a steady reflux. Use a heating mantle with a temperature controller to avoid overheating.
-
-
Incorrect Stoichiometry: An excess of one reactant can sometimes lead to side reactions.
-
Solution: Carefully measure your starting materials. A 1:1 molar ratio of the thiol and glyoxylic acid is optimal.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical process for diagnosing the cause of low reaction yield.
Caption: A decision tree for troubleshooting low yield issues.
Q2: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side products?
A2: Several side products can form. Identifying them is key to adjusting your conditions.
-
Disulfide Dimer: As mentioned, oxidation of the starting material forms ethyl 3,3'-disulfanediyldipropanoate. This is a common, less polar impurity.
-
Over-oxidation/Decomposition: Thiophene rings, even in their dihydro form, can be sensitive. Harsh conditions can lead to complex decomposition mixtures.
-
Polymerization: 2,3-Dihydrothiophene is known to polymerize in the presence of acid.[2] While our target is a 2,5-dihydro isomer, acidic conditions during workup, especially if not properly cooled, can potentially lead to oligomeric species.
-
Solution: During the acidification step of the workup, keep the solution in an ice bath and add the acid slowly to maintain a low temperature. Do not let the acidified aqueous solution sit for extended periods before filtration.
-
Q3: During purification by column chromatography, my product is streaking badly on the silica gel.
A3: This is a classic issue when purifying carboxylic acids on silica gel. The acidic proton of your compound interacts with the slightly acidic silica surface, creating a mixture of protonated (less polar) and deprotonated (more polar) forms that elute at different rates, causing streaking.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., hexane/ethyl acetate).[3] This acidic modifier ensures your compound remains fully protonated and elutes as a single, sharp band.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The reaction proceeds through a two-stage mechanism: an initial Knoevenagel-type condensation followed by an intramolecular thia-Michael addition.
Caption: The proposed mechanism for the synthesis.
Q2: Can I use a different base catalyst instead of piperidine?
A2: Yes, other secondary amines like pyrrolidine can be used. Triethylamine is sometimes employed, but it is generally less effective for this specific condensation. The choice of base can influence reaction rate and side product formation, so optimization may be required if you deviate from the protocol.
Q3: Is saponification (hydrolysis of the ester) necessary? Can I isolate the ethyl ester directly?
A3: You can isolate the ethyl 2,5-dihydrothiophene-3-carboxylate. However, the free carboxylic acid is often the desired final product for subsequent reactions (e.g., amide couplings). The ester is an oil and typically requires purification by column chromatography, whereas the carboxylic acid is a solid that can often be purified more easily by recrystallization.
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended:
-
¹H NMR: To confirm the structure. Expect to see characteristic peaks for the methylene protons in the dihydrothiophene ring and the vinyl proton.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
HPLC: To obtain a quantitative measure of purity.[4]
References
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]
-
Blenderman, W. G., & Joullié, M. M. (1981). Synthesis of Substituted 2,5-Dihydrothiophene-2-Carboxylic Acids by Lithium/Ammonia Reduction. Synthetic Communications, 11(11), 881-886. [Link]
-
Payne, A. D., et al. (2009). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Organic & Biomolecular Chemistry, 7(1), 203-209. [Link]
-
European Patent Office. (2019). Method for purifying crude 2,5-furandicarboxylic acid by crystallization (EP 3476840 B1). European Patent Register. [Link]
Sources
Technical Support Center: Purification of 2,5-Dihydrothiophene-3-carboxylic Acid
Welcome to the Technical Support Center for the isolation and purification of 2,5-Dihydrothiophene-3-carboxylic acid . This guide is designed for researchers and process chemists who require high-purity heterocyclic building blocks for drug development and organic synthesis.
Due to its unique structural features—an α,β-unsaturated system coupled with a thioether linkage—this compound presents specific challenges during purification, including high aqueous solubility, susceptibility to oxidation, and thermal instability. This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to ensure optimal recovery and purity.
Physicochemical Profiling for Purification Strategy
Understanding the physical properties of 2,5-dihydrothiophene-3-carboxylic acid is critical for designing a logical purification workflow. The table below summarizes the key data driving our experimental choices.
| Parameter | Value | Purification Implication |
| Molecular Formula | C₅H₆O₂S | Baseline for MS/NMR validation. |
| Monoisotopic Mass | 130.00885 Da | ESI-MS tracking ([M-H]⁻ at m/z 129.0) [1]. |
| XlogP (Predicted) | ~0.3 | High hydrophilicity; mandates "salting out" during extraction to prevent product loss [1]. |
| pKa (Estimated) | 4.2 – 4.5 | Dictates pH thresholds (pH > 8.5 for deprotonation, pH < 2.0 for protonation). |
| Structural Liability | Thioether & Alkene | Susceptible to air oxidation (forming sulfoxides) and thermal degradation[2]. |
Purification Workflow Diagram
The following diagram illustrates the logical flow of the optimized acid-base extraction and recrystallization process, separating the target acid from neutral synthetic impurities.
Workflow for the acid-base extraction and recrystallization of 2,5-dihydrothiophene-3-carboxylic acid.
Standard Operating Procedure: Acid-Base Extraction & Recrystallization
Mechanistic Rationale: This protocol exploits the ionizable carboxylic acid moiety to partition the target compound away from neutral synthetic byproducts (e.g., unreacted esters or hydrocarbons).
Phase 1: Deprotonation and Impurity Purge
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.
-
Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃. Mix vigorously in a separatory funnel and vent frequently to release CO₂.
-
Self-Validation Check: Test the separated aqueous layer with pH paper. It must register ≥ 8.5. If lower, the deprotonation is incomplete; add 1M NaOH dropwise until the target pH is reached to ensure complete conversion to the water-soluble sodium carboxylate.
-
-
Separation: Isolate the aqueous layer. Wash the organic layer once more with a half-volume of NaHCO₃. Combine the aqueous layers and discard the organic layer.
Phase 2: Protonation and Recovery 4. Acidification: Transfer the combined aqueous layers to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise with continuous stirring until the pH reaches 2.0. 5. Salting Out (Critical Step): Add solid NaCl to the acidified aqueous solution until saturation is achieved.
-
Causality: The low XlogP (~0.3) of the target acid means it retains significant aqueous solubility even when protonated. Saturating the aqueous phase with NaCl increases the ionic strength, forcing the organic acid into the organic phase.
-
Re-Extraction: Extract the saturated aqueous layer three times with fresh EtOAc (using 1/3 the aqueous volume each time).
-
Drying: Combine the EtOAc extracts and dry over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.
Phase 3: Isolation 8. Concentration: Evaporate the solvent under reduced pressure.
-
Self-Validation Check: Maintain the water bath temperature strictly below 40 °C. Higher temperatures risk thermal degradation of the α,β-unsaturated system [3].
-
Recrystallization: Dissolve the crude solid in a minimum volume of hot Toluene (or an EtOAc/Hexanes mixture). Allow to cool slowly to room temperature, then chill at 4 °C for 2 hours. Filter the crystals and wash with cold hexanes.
Troubleshooting Guides & FAQs
Q1: My isolated yield from the acid-base extraction is extremely low (<30%). Where is the product? A: It is highly likely your product remained in the aqueous layer. 2,5-Dihydrothiophene-3-carboxylic acid is highly hydrophilic. When you acidify the aqueous layer to pH 2, the neutral acid still maintains partial solubility in water. Resolution: You must implement the "salting out" procedure (Step 5 of the SOP). Saturate the acidified aqueous layer with NaCl before extraction. Additionally, perform at least three exhaustive extractions using a polar organic solvent like EtOAc or an EtOAc/THF (8:2) mixture.
Q2: I observe a secondary spot on TLC (lower Rf) and an extra peak in my LC-MS (m/z 146). What is this impurity and how do I remove it? A: This is the sulfoxide derivative of your target compound. The thioether sulfur in the 2,5-dihydrothiophene ring is highly susceptible to air oxidation, adding one oxygen atom (+16 Da) to form the sulfoxide. Resolution: To prevent this, use degassed solvents during extraction and recrystallization, and avoid prolonged exposure to atmospheric oxygen. If the sulfoxide is already present, it is significantly more polar than the target acid. You can remove it via selective recrystallization (the sulfoxide will typically remain in the mother liquor) or by silica gel column chromatography eluting with Hexane/EtOAc containing 1% Acetic acid to prevent streaking.
Q3: During the concentration of my organic extracts, the product turns into a dark, intractable gum. How can I prevent this? A: You are observing thermal polymerization or degradation. As an α,β-unsaturated cyclic system, 2,5-dihydrothiophene-3-carboxylic acid is sensitive to heat, especially in the presence of trace acid [3]. Resolution: Never exceed a water bath temperature of 40 °C during rotary evaporation. Ensure that your organic layer is thoroughly washed with brine and completely dried over anhydrous Na₂SO₄ to remove any trace HCl before concentration.
Q4: I synthesized the acid via deconjugation of a precursor. How do I separate unreacted starting materials? A: Synthesis routes such as the deconjugation of related thiophene derivatives [2] often leave structurally similar impurities. If your starting material was an ester (e.g., methyl 2,5-dihydrothiophene-3-carboxylate), the standard acid-base extraction workflow will easily separate the neutral ester (which stays in the initial organic phase) from the target carboxylic acid (which partitions into the basic aqueous phase).
Q5: Can I purify this compound using reverse-phase preparative HPLC? A: Yes, but with caveats. Because the compound is highly polar, it will elute very early on a standard C18 column, often co-eluting with the solvent front. Resolution: Use a highly aqueous mobile phase (e.g., 5% to 40% Acetonitrile in Water) and ensure both solvents contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This keeps the carboxylic acid fully protonated, which significantly improves peak shape and retention time.
References
-
PubChemLite - 2,5-dihydrothiophene-3-carboxylic acid (C5H6O2S) . PubChem / National Institutes of Health. Available at: [Link]
-
Short Synthesis of the Selective Rho-Kinase Inhibitor Y-27632 and of Its Enantiomer . ResearchGate. Available at: [Link]
- US20070232653A1 - Process for the preparation of enantiomerically enriched cyclic beta-aryl or heteroaryl carbocyclic acids. Google Patents.
troubleshooting guide for reactions involving 2,5-Dihydrothiophene-3-carboxylic acid
Technical Support Center: Troubleshooting 2,5-Dihydrothiophene-3-carboxylic Acid Workflows
Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 2,5-Dihydrothiophene-3-carboxylic acid (CAS: 98508-62-4). This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced
Due to the unique electronic properties of the sulfur heteroatom and the steric demands of its cyclic double bond, researchers frequently encounter bottlenecks during deconjugation, cycloaddition, and asymmetric hydrogenation. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure experimental success.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am experiencing low yields when attempting to deconjugate 2,5-dihydrothiophene-3-carboxylic acid into 3-carboalkoxy-2,3-dihydrothiophenes. What is causing this?
Root Cause & Causality: The deconjugation of this
Q2: My catalytic asymmetric hydrogenation of the 2,5-dihydrothiophene ring is stalling at low conversion rates. How do I force this reaction to completion? Root Cause & Causality: The double bond in highly substituted 2,5-dihydrothiophene-3-carboxylic acids is notoriously reluctant to undergo catalytic hydrogenation[3]. This is driven by two factors:
-
Steric Hindrance: The tetrasubstituted (or heavily functionalized trisubstituted) nature of the alkene physically blocks the face of the molecule from approaching the catalyst surface.
-
Catalyst Poisoning: The sulfur atom in the thiophene ring possesses lone electron pairs that strongly coordinate to standard late-transition metals (like Pd/C or PtO2), permanently blocking their active sites. Resolution: Abandon standard heterogeneous palladium catalysts. Switch to a homogeneous Ruthenium-based chiral complex, specifically [Ru(OAc)2((R)-2-Furyl)-MeOBIPHEP], which is far more tolerant of sulfur heterocycles and provides excellent enantiomeric excess (ee)[3].
Q3: During the [2+2] cycloaddition of the deconjugated product with dichloroketene, I isolate black polymeric tar instead of the desired 4-carboxy-7,7-dichloro-2-thiabicyclo[3.2.0]heptan-6-one. How can I prevent this? Root Cause & Causality: Dichloroketene is an extremely electrophilic and unstable intermediate. If its localized concentration exceeds the rate of the [2+2] cycloaddition with your 3-carboalkoxy-2,3-dihydrothiophene[2], it will rapidly auto-polymerize. Resolution: Dichloroketene must be generated in situ (typically from trichloroacetyl chloride and activated zinc) using a highly controlled, dropwise addition over several hours, ensuring the ketene is consumed by the cycloaddition exactly as fast as it is generated.
Part 2: Workflow Visualizations
Caption: Deconjugation and cycloaddition workflow for beta-lactamase inhibitor synthesis.
Caption: Troubleshooting logic for overcoming hydrogenation resistance in thiophene rings.
Part 3: Quantitative Optimization Data
To ensure maximum yield and stereoselectivity, adhere to the optimized parameters outlined below when scaling up reactions.
| Reaction Phase | Critical Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Deconjugation | Base Equivalents | 1.0 - 1.5 eq TEA | 2.5 eq TEA | Prevents unreacted starting material; drives enolization. |
| Deconjugation | Temperature | Room Temperature | 0°C to 5°C | Suppresses thermal degradation of the mixed anhydride. |
| Hydrogenation | Catalyst Selection | Pd/C or PtO2 | Ru(OAc)2((R)-2-Furyl)-MeOBIPHEP) | Bypasses sulfur poisoning; achieves >95% ee[3]. |
| Hydrogenation | Atmosphere | Fume hood Schlenk line | Glovebox (O2 < 2 ppm) | Prevents immediate oxidation of the sensitive Ru(II) complex[3]. |
| Cycloaddition | Ketene Generation | Bolus addition | Dropwise over 4 hours | Eliminates dichloroketene auto-polymerization[2]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Deconjugation to 3-Carboalkoxy-2,3-dihydrothiophene
This protocol utilizes in-process validation to ensure the transient intermediate is successfully captured.
-
Preparation: Dissolve 2,5-Dihydrothiophene-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Base Addition: Add Triethylamine (2.5 eq) in a single portion.
-
Self-Validation Checkpoint: Extract a 10
L aliquot and check the pH on wet indicator paper; it must be highly basic (>pH 10). The solution should remain perfectly clear.
-
-
Activation: Cool the reactor to 0°C using an ice-water bath. Add Ethyl chloroformate (1.2 eq) dropwise over 30 minutes.
-
Self-Validation Checkpoint: Monitor for the evolution of CO2 gas (visible bubbling) and a slight exothermic spike. The absence of gas evolution indicates compromised (hydrolyzed) ethyl chloroformate.
-
-
Completion: Stir the reaction for 2 hours at 0°C, then allow it to slowly warm to room temperature.
-
Self-Validation Checkpoint: Quench a micro-aliquot in water/EtOAc. Run TLC (Hexane:EtOAc 7:3). The starting material spot (UV active, low Rf) must be completely absent, replaced by a higher Rf product spot.
-
Protocol B: Asymmetric Hydrogenation of the Thiophene Ring
This protocol details the high-pressure conditions required to force the reduction of the sterically hindered double bond[3].
-
Anaerobic Setup: Transfer all materials into a strictly controlled glove box.
-
Self-Validation Checkpoint: The environmental oxygen sensor in the glove box must read
2 ppm before exposing the catalyst[3].
-
-
Reagent Charging: Into a 6 mL glass-lined autoclave, charge 2,5-dihydrothiophene-3-carboxylic acid (0.242 mmol), [Ru(OAc)2((R)-2-Furyl)-MeOBIPHEP] (0.0485 mmol, 20 mol%), Triethylamine (1.0 eq), and 1 mL of anhydrous, degassed methanol[3].
-
Pressurization: Seal the autoclave, remove it from the glove box, and connect it to a high-pressure hydrogen manifold. Purge the lines with H2 three times, then pressurize to the target pressure (e.g., 50 bar).
-
Reaction Monitoring: Heat the vessel to 60°C and stir vigorously for 18 hours.
-
Self-Validation Checkpoint: Monitor the digital pressure gauge. A gradual pressure drop indicates active hydrogen consumption. A premature plateau indicates either reaction completion or catalyst death.
-
-
Enantiomeric Excess (ee) Determination: Post-reaction, derivatize the product to its methyl ester.
-
Self-Validation Checkpoint: Inject onto an HPLC equipped with a Chiralpak-ADH column (25 cm x 4.6 mm). Elute with 93% n-heptane / 7% ethanol at 0.7 mL/min (Detection: 210 nm). Baseline separation of the (+)-acid and (-)-acid derivatives will validate your stereochemical yield[3].
-
References
- Source: US Patent Application (US20070232653A1)
-
Synthesis of 4-carboxy-2-thiabicyclo [3.2.0] Heptan-6-ones via 3-carboxy-2,3-dihydrothiophenes: potential
-lactamase inhibitors Source: Tetrahedron Letters (via ResearchGate) URL:[Link] -
Faropenem Sodium-impurities & Reference Standards Source: Pharmaffiliates URL:[Link]
Sources
Technical Support Center: Analytical Methods for 2,5-Dihydrothiophene-3-carboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analytical assessment of 2,5-Dihydrothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical intermediate. We will explore the nuances of various analytical techniques, focusing on practical troubleshooting and frequently asked questions to ensure the integrity and accuracy of your experimental results. Our approach is grounded in fundamental chromatographic and spectroscopic principles to not only provide solutions but also to explain the causality behind them.
Part 1: Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse method for assessing the purity of 2,5-Dihydrothiophene-3-carboxylic acid due to its robustness, reproducibility, and the presence of a UV-active chromophore in the molecule. However, its polar and acidic nature presents unique challenges.
Recommended HPLC Protocol
This protocol provides a starting point for method development. Optimization will likely be necessary based on your specific instrumentation and potential impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Aqua, Hydro, AQ type), 150 x 4.6 mm, 3.5 µm | 2,5-Dihydrothiophene-3-carboxylic acid is a polar molecule. Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to poor retention and reproducibility[1]. Polar-embedded phases contain a polar group (e.g., amide or carbamate) near the silica surface, which allows the C18 chains to remain wetted and extended even in 100% aqueous conditions, ensuring consistent retention for polar analytes[2]. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | The acidic modifier is crucial. It suppresses the ionization of the carboxylic acid functional group on the analyte and any residual silanol groups on the column's stationary phase. This minimizes undesirable secondary ionic interactions that cause severe peak tailing[3]. A pH of ~2.5-3.0 is a good starting point. |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. Acetonitrile typically provides better peak shape and lower backpressure. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is recommended for initial screening to elute any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability by mitigating fluctuations from ambient temperature changes. |
| Detection | UV at 215 nm and 265 nm | The thiophene moiety provides UV absorbance. Monitoring at a low wavelength like 215 nm provides general sensitivity, while a higher wavelength may offer more selectivity against certain impurities. |
| Injection Vol. | 5 µL | A smaller injection volume minimizes the potential for column overload and peak distortion[4]. |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (50:50) | Dissolving the sample in a solvent weaker than the initial mobile phase condition prevents peak distortion. Using the initial mobile phase composition is ideal. |
HPLC Troubleshooting Guide (Q&A)
Question: My peak for 2,5-Dihydrothiophene-3-carboxylic acid is tailing significantly. What's causing this and how do I fix it?
Answer: Peak tailing for an acidic compound like this is almost always due to secondary interactions with the stationary phase[3].
-
Causality: Standard silica-based columns have residual, acidic silanol groups (-Si-OH) on their surface. At a mobile phase pH above 4, these silanols can become ionized (-Si-O⁻) and interact with any positively charged sites on your molecule or, more commonly, create a mixed-mode interaction mechanism. For your carboxylic acid, the primary issue is the interaction of the analyte with active, non-ionized silanols.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your aqueous mobile phase contains an acidifier (e.g., 0.1% formic or phosphoric acid). This keeps the silanol groups protonated and non-ionized, drastically reducing the unwanted interactions[3].
-
Evaluate Your Column: Are you using a modern, high-purity, end-capped column? Older columns ("Type A" silica) have a higher concentration of acidic silanols. If the problem persists, your column may be contaminated or degraded.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape issues, including tailing. Try diluting your sample by a factor of 10.
-
Question: The retention time for my main peak is drifting to earlier times with each injection. What's happening?
Answer: Retention time drift, especially to shorter times, often points to a column that is not properly equilibrated or is undergoing a change in its chemistry[1].
-
Causality: The stationary phase needs to be in equilibrium with the mobile phase to provide consistent interactions and, therefore, stable retention times. If the column is not fully equilibrated to your starting conditions, the surface chemistry will change with each run.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Before starting your sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 20 minutes.
-
Check for Leaks: A small leak in the pump or fittings can alter the mobile phase composition delivered to the column, causing retention shifts.
-
Verify Mobile Phase Preparation: If you are using an online mixer, ensure it is functioning correctly. Inconsistent mixing can lead to a fluctuating mobile phase composition[4]. You can test this by preparing a pre-mixed mobile phase of your starting conditions and running it isocratically. If retention is stable, your mixer may be the issue.
-
Question: I see a very small peak, or no peak at all, and I suspect it's eluting in the void volume. How can I get it to retain on the column?
Answer: This is a classic problem for highly polar analytes on traditional reversed-phase columns.
-
Causality: Your compound has limited hydrophobic character and a high affinity for the highly aqueous mobile phase. A standard C18 column may not provide enough hydrophobic interaction to retain it, causing it to elute with the non-retained components in the solvent front.
-
Troubleshooting Steps:
-
Switch to a Polar-Embedded Column: As mentioned in the protocol, these columns are specifically designed for polar analytes and can operate in 100% aqueous mobile phases without issue[2]. This is the most robust solution.
-
Reduce Organic Content: Lower the starting percentage of your organic mobile phase (Solvent B) to 0% or 1%. This will increase the retention of polar compounds. Caveat: This can cause hydrophobic collapse on standard C18 columns, so it must be paired with an appropriate "AQ" or polar-embedded column.
-
Consider an Alternative Mode: If reversed-phase is not working, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar, acidic compounds.
-
Workflow for HPLC Troubleshooting
Sources
common pitfalls in the handling and storage of 2,5-Dihydrothiophene-3-carboxylic acid
The following guide serves as a specialized technical resource for the handling, storage, and troubleshooting of 2,5-Dihydrothiophene-3-carboxylic acid (CAS: 16494-26-5) . This content is structured to address the specific instability mechanisms inherent to dihydrothiophene scaffolds.
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stability Protocols & Troubleshooting for CAS 16494-26-5
Executive Summary: The "Kinetic Trap"
Researchers often underestimate 2,5-dihydrothiophene-3-carboxylic acid because it looks like a simple heterocyclic building block. It is not. It is a kinetically trapped intermediate .
Unlike its fully aromatic cousin (thiophene-3-carboxylic acid), this molecule lacks aromatic stabilization. It exists in a high-energy state, constantly seeking to descend the energy landscape toward two thermodynamic sinks:
-
Aromatization: Oxidative dehydrogenation to the thiophene.
-
Isomerization: Migration of the double bond to form the vinyl sulfide (4,5-dihydro isomer).
This guide provides the protocols necessary to keep the molecule in its intended 2,5-dihydro state.
Module 1: Critical Storage Protocols
Preventing the thermodynamic slide.
The shelf-life of CAS 16494-26-5 is dictated by three vectors: Oxidation , Thermal Isomerization , and Photolysis .
The "Cold Chain" Standard
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable short-term) | Thermal energy catalyzes the proton shift required for double bond migration (2,5-dihydro |
| Atmosphere | Argon or Nitrogen | Sulfur is an electron-rich oxidation magnet. Atmospheric oxygen slowly converts the sulfide to sulfoxide ( |
| Container | Amber Glass + Parafilm | Light can initiate radical formation at the allylic positions (C2/C5), accelerating polymerization or oxidation. |
| State | Solid / Powder | Never store in solution. In solution, the energy barrier for isomerization is significantly lowered by solvation effects. |
Diagram 1: The Degradation Landscape
This decision tree illustrates the chemical fate of the molecule if storage protocols are breached.
Caption: The "2,5" isomer is a kinetic product. Heat or base pushes it toward the "4,5" isomer (vinyl sulfide), while oxidation drives it toward the aromatic thiophene.
Module 2: Handling & Synthesis Troubleshooting
Navigating the reactivity during experiments.
Issue: The "Brown Oil" Phenomenon
Symptom: You attempted to dissolve the white/off-white solid in a solvent, and upon concentration, it turned into a brown, gummy oil.
Diagnosis: Acid-Catalyzed Polymerization or Oxidative Oligomerization .
Mechanism: The carboxylic acid moiety is conjugated with the double bond (
Corrective Protocol:
-
Solvent Choice: Use degassed solvents (sparged with Argon). Avoid ethers (THF, Diethyl ether) unless they are strictly peroxide-free (BHT stabilized).
-
Temperature Limit: Never heat the water bath above 35°C during evaporation.
-
Workup: If extracting from water, ensure the pH is adjusted carefully. Avoid prolonged exposure to strong acids (pH < 2) which catalyze polymerization.
Issue: Inconsistent NMR Spectra (The "Moving Doublet")
Symptom: The
Troubleshooting Guide:
-
Check your deuterated solvent: Old CDCl
becomes acidic (HCl formation). This acidity catalyzes isomerization. Use CDCl neutralized with silver foil or basic alumina, or switch to DMSO-d . -
Check your base: If performing a coupling reaction, avoid strong bases (e.g., NaH, KOtBu). Use mild, non-nucleophilic bases (e.g., Cs
CO , DIPEA) and keep the temperature low.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a Suzuki or Buchwald coupling? A: Proceed with extreme caution. Standard Pd-coupling conditions (Heat + Base) are the exact conditions that destroy this molecule.
-
Risk:[1] Aromatization to the thiophene is highly likely under Pd-catalysis conditions.
-
Solution: Use room-temperature protocols with highly active catalysts (e.g., Pd(dppf)Cl
or Buchwald precatalysts) to minimize thermal stress.
Q2: How do I re-purify the compound if it degrades? A: Recrystallization is risky due to thermal instability.
-
Recommended:Flash Chromatography .
-
Stationary Phase: Silica gel (neutralized). Acidic silica can degrade the compound.
-
Mobile Phase: Hexane/Ethyl Acetate with 1% Acetic Acid (to keep the carboxylic acid protonated and prevent streaking), but move quickly.
-
Alternative: If the impurity is the aromatic thiophene, it is often much less polar. A quick filtration through a silica plug might separate them.
Q3: Is the compound compatible with oxidizing agents like m-CPBA? A: No. The sulfur atom is the most nucleophilic site. Adding m-CPBA will selectively oxidize the sulfur to the sulfoxide or sulfone before reacting with the double bond (unless that is your intention). If you need to transform the alkene (e.g., epoxidation), you must protect the sulfur or accept the S-oxidation.
Diagram 2: Safe Handling Workflow
Follow this logic gate for every experiment involving CAS 16494-26-5.
Caption: Operational logic to prevent the three primary failure modes: Oxidation, Isomerization, and Aromatization.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776340, 2,5-Dihydrothiophene-3-carboxylic acid. Retrieved from [Link]
-
Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo. Biochemical and Biophysical Research Communications, 186(3), 1624-1630.[2][3] (Mechanistic insight into dihydrothiophene oxidation). Retrieved from [Link]
- Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Science of Synthesis.
Sources
Validation & Comparative
Strategic Scaffold Selection: 2,5-Dihydrothiophene vs. Tetrahydrothiophene Carboxylic Acids in Drug Design
Topic: Comparative Scaffold Analysis: 2,5-Dihydrothiophene-3-carboxylic Acid vs. Tetrahydrothiophene-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary
In the optimization of sulfur-containing heterocycles, the choice between the partially unsaturated 2,5-dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) and its saturated analog tetrahydrothiophene-3-carboxylic acid (THT-3-CA) represents a critical decision point in Structure-Activity Relationship (SAR) studies.
While often viewed merely as synthetic intermediates, these scaffolds impart fundamentally different physicochemical and metabolic profiles to bioactive molecules.[1] This guide objectively compares their performance as pharmacophores, highlighting the trade-off between conformational rigidity (2,5-DHT) and metabolic safety (THT).
Physicochemical & Structural Comparison
The primary differentiator between these analogs is the C3-C4 double bond in 2,5-DHT-3-CA, which restricts conformational freedom and alters electronic distribution compared to the flexible THT-3-CA.
| Feature | 2,5-Dihydrothiophene-3-carboxylic Acid (2,5-DHT) | Tetrahydrothiophene-3-carboxylic Acid (THT) | Impact on Drug Design |
| Hybridization | sp² (C3, C4) / sp³ (C2, C5) | sp³ (All carbons) | 2,5-DHT offers a semi-rigid "planar" mimic; THT allows induced fit. |
| Ring Geometry | Envelope (semi-planar) | Puckered (flexible) | 2,5-DHT is preferred for filling narrow hydrophobic pockets. |
| Electronic Character | Electron-rich alkene; potential Michael acceptor | Electron-neutral thioether | 2,5-DHT has higher reactivity (potential toxicity risk). |
| LogP (Lipophilicity) | Slightly lower (more polarizable) | Higher (saturated alkyl chain) | THT derivatives often show higher membrane permeability. |
| Chirality | Achiral (planar symmetry at C3/C4) | Chiral center at C3 | THT requires enantioselective synthesis; 2,5-DHT does not. |
Biological Activity & Metabolic Fate[2][3]
This section synthesizes data from bioisosteric replacement studies. The biological activity of the free acids is negligible; their value lies in their role as scaffolds for drugs targeting enzymes (e.g., proteases, polymerases) or receptors.
A. 2,5-Dihydrothiophene-3-CA: The "Pro-Aromatic" Risk
The 2,5-DHT scaffold is often used to mimic the geometry of an aromatic thiophene without the full aromaticity. However, it carries a significant metabolic liability: Bioactivation .
-
Mechanism: In vivo, cytochrome P450 enzymes (CYPs) can oxidize the double bond (epoxidation) or the sulfur (S-oxidation).
-
Aromatization: The 2,5-DHT ring is prone to oxidative aromatization to form a thiophene ring. While this can be a desired prodrug strategy, it often leads to the formation of reactive electrophiles (epoxides) that covalently bind to proteins, causing hepatotoxicity.
-
Key Application: Used in Reverse Transcriptase Inhibitors (e.g., 2-ureidothiophene precursors) where planarity is required for the binding pocket but solubility needs improvement over fully aromatic thiophenes.
B. Tetrahydrothiophene-3-CA: The Stable Bioisostere
The THT scaffold is the "safe" alternative. It mimics the proline ring (pyrrolidine) but with a sulfur substitution (thiaproline mimic).
-
Mechanism: The saturated ring resists aromatization. The primary metabolic pathway is S-oxidation to form sulfoxides and sulfones , which are polar and readily excreted.
-
Key Application:
-
Antibacterials: THT derivatives (e.g., thiolactomycin analogs) show efficacy against M. tuberculosis by inhibiting the FAS-II system. The flexibility allows the ring to adapt to the active site of KasA.
-
Neurotherapeutics: Used as a GABA bioisostere (e.g., 3-aminotetrahydrothiophene-3-carboxylic acid) to target GABA transaminase without the toxicity associated with unsaturated analogs.
-
Visualizing the Metabolic Divergence
The following diagram illustrates the critical divergence in metabolic pathways that dictates the safety profile of these two scaffolds.
Figure 1: Metabolic divergence. 2,5-DHT (Red) risks bioactivation to toxic epoxides, while THT (Green) follows a safer clearance pathway via S-oxidation.
Experimental Protocols for Scaffold Validation
To empirically verify which scaffold is appropriate for your lead series, use this self-validating workflow.
Protocol A: Comparative Microsomal Stability & Reactive Metabolite Trapping
Objective: Determine if the 2,5-DHT scaffold aromatizes or forms reactive adducts compared to the THT analog.
Reagents:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH Regenerating System
-
GSH (Glutathione) or KCN (Potassium Cyanide) as trapping agents
-
Test Compounds: 2,5-DHT-3-CA derivative vs. THT-3-CA derivative (10 µM)
Workflow:
-
Incubation: Incubate test compounds with HLM and NADPH in phosphate buffer (pH 7.4) at 37°C.
-
Trapping: Add GSH (5 mM) to a parallel set of tubes to trap electrophilic intermediates (epoxides).
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Monitor Parent Loss: Calculate intrinsic clearance (
). -
Monitor Metabolites:
-
For 2,5-DHT : Look for M-2 (aromatization) and M+305 (GSH adduct of epoxide).
-
For THT : Look for M+16 (Sulfoxide) and M+32 (Sulfone).
-
-
Interpretation:
-
If 2,5-DHT shows rapid disappearance and formation of M-2 (thiophene), the scaffold is metabolically unstable and acting as a pro-drug.
-
If GSH adducts are observed, the scaffold presents a toxicity risk.
Protocol B: Conformational Scanning (Binding Affinity)
Objective: Assess if the rigidity of 2,5-DHT provides a potency advantage over flexible THT.
Workflow:
-
Docking: Perform induced-fit docking of both acids into the target receptor.
-
RMSD Analysis: Calculate the Root Mean Square Deviation of the ligand pose.
-
Hypothesis: If the binding pocket is narrow/flat, 2,5-DHT will show lower docking energy (higher affinity). If the pocket is globular, THT will score better due to adaptive fit.
-
-
Validation: Synthesize both analogs and determine
in a biochemical assay.-
Decision Rule: Only select the 2,5-DHT scaffold if it offers >10x potency improvement over THT to justify the increased metabolic risk.
-
References
-
Thiophene Bioactivation & Toxicity
- Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology.
-
Tetrahydrothiophene in Drug Design
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry .
-
-
Synthesis and Activity of Thiophene-3-Carboxylic Acid Derivatives
-
Badiceanu, C. D., et al. (2018).[3] New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies. Farmacia .
-
-
Structural Comparison of Saturated vs.
- Gomtsyan, A. (2012). Thiophenes in Medicinal Chemistry.
Sources
The Strategic Advantage of 2,5-Dihydrothiophene-3-carboxylic Acid: A Comparative Guide for Synthetic and Medicinal Chemists
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Heterocyclic Chemistry
In the landscape of chemical building blocks, heterocyclic scaffolds are the bedrock of innovation, particularly in drug discovery and materials science.[1][2] Thiophene and its derivatives have long been celebrated as "privileged" structures, finding their way into a multitude of FDA-approved drugs due to their versatile biological activities.[1][3] However, the relentless pursuit of novel chemical space with enhanced specificity and improved physicochemical properties demands that we look beyond simple aromatic systems. This guide focuses on a less-common yet highly valuable scaffold: 2,5-Dihydrothiophene-3-carboxylic acid .
We will explore the distinct advantages this building block offers over its more conventional aromatic and saturated counterparts. By moving from the planar, two-dimensional world of thiophene to the partially saturated, three-dimensional structure of 2,5-dihydrothiophene, chemists can unlock new possibilities in molecular design. This guide provides an in-depth comparison, supported by experimental insights, to demonstrate why 2,5-Dihydrothiophene-3-carboxylic acid is a strategic choice for researchers aiming to construct complex, bioactive molecules.
Core Attributes of 2,5-Dihydrothiophene-3-carboxylic Acid
The unique combination of a partially saturated sulfur-containing ring and a versatile carboxylic acid functional group endows this molecule with a powerful set of attributes.
-
Defined Three-Dimensional Structure: Unlike the flat, aromatic thiophene ring, the 2,5-dihydrothiophene scaffold possesses a puckered, non-planar conformation. This inherent three-dimensionality is critical in drug design, as it allows for more precise and rigid positioning of substituents to interact with the complex topographies of biological targets like enzyme active sites.
-
Dual-Functionality for Diverse Transformations: The molecule offers two primary sites for chemical modification:
-
The Carboxylic Acid: A highly versatile handle for standard transformations such as amidation, esterification, and reduction, enabling the straightforward attachment of side chains or linkage to other molecular fragments.
-
The Endocyclic Double Bond: This feature provides a locus for a variety of reactions that are inaccessible to its aromatic or fully saturated analogs. These include hydrogenation to the tetrahydrothiophene, oxidation to the sulfoxide or sulfone (sulfolene), and various cycloaddition reactions.[4][5]
-
-
Strategic Intermediate in Natural Product Synthesis: The most prominent application showcasing the utility of this building block is in the total synthesis of Biotin (Vitamin B7).[6][7] Its structure provides the core thiophane ring and a correctly positioned handle for elaboration into the fused imidazolidinone ring system and the valeric acid side chain.
Below is a diagram illustrating the key structural and reactive features of 2,5-Dihydrothiophene-3-carboxylic acid.
Caption: Structural relationships between thiophene-based carboxylic acids.
vs. Tetrahydrothiophene-3-carboxylic Acid (The Saturated Analog)
The fully saturated analog, tetrahydrothiophene-3-carboxylic acid, offers maximum three-dimensionality but at the cost of the versatile double bond.
| Feature | 2,5-Dihydrothiophene-3-carboxylic acid | Tetrahydrothiophene-3-carboxylic acid | Advantage of the Dihydro- Derivative |
| Conformational Rigidity | More rigid due to the sp2-hybridized carbons of the double bond. | Highly flexible ring. | The constrained conformation can reduce the entropic penalty of binding to a receptor, potentially increasing potency. |
| Synthetic Versatility | The double bond is a key reactive site for further functionalization. | Lacks the double bond, limiting synthetic options to the carboxylic acid and C-H activation. | Enables a broader range of subsequent chemical modifications. |
| Precursor Potential | Can be readily converted to the tetrahydro- form via hydrogenation. [4] | Cannot be easily converted to the dihydro- or aromatic forms. | Serves as a more versatile precursor, allowing access to the saturated scaffold if needed. |
Experimental Protocols & Supporting Data
To ground these advantages in practical application, we provide a representative synthetic protocol and an illustrative workflow based on its use in biotin synthesis.
Protocol 1: Synthesis of 2,5-Dihydrothiophene-3,4-dicarboxylic acid
While the title compound is 2,5-Dihydrothiophene-3-carboxylic acid, many of its applications start from related, easily accessible precursors. The dicarboxylic acid is a useful chemical compound for various research applications. [8] Reaction Scheme: (A representative synthesis based on established principles of thiophene chemistry)
Materials:
-
Dimethyl maleate
-
Sulfur
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
To a stirred solution of sodium methoxide (2.2 equivalents) in anhydrous methanol at 0°C, add dimethyl maleate (1.0 equivalent).
-
Stir the mixture for 15 minutes, then add elemental sulfur (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture will turn dark brown.
-
Quench the reaction by carefully adding it to ice-cold 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate.
-
Hydrolyze the resulting diester using aqueous sodium hydroxide, followed by acidic workup to yield 2,5-Dihydrothiophene-3,4-dicarboxylic acid.
Causality: This reaction proceeds via a base-catalyzed addition of sulfur to the activated double bonds of two maleate molecules, followed by cyclization. The choice of a strong base like sodium methoxide is crucial for deprotonating the intermediate and driving the cyclization forward.
Application Workflow: Role in Biotin Synthesis
The synthesis of biotin is a testament to the strategic utility of the dihydrothiophene scaffold. [6][7]The workflow below conceptualizes the key transformations.
Caption: Conceptual workflow for Biotin synthesis using a dihydrothiophene core.
This multi-step synthesis highlights the importance of the dihydrothiophene core. It provides the necessary sulfur atom and a scaffold that can be stereoselectively functionalized to install the two cis-amino groups required for the fused imidazolidinone ring of biotin. [6]An aromatic thiophene would not be a suitable starting material for this stereospecific pathway.
Conclusion: A Strategic Asset for Modern Synthesis
2,5-Dihydrothiophene-3-carboxylic acid and its derivatives represent a powerful class of building blocks that bridge the gap between flat aromatic systems and flexible saturated rings. Its primary advantages—a defined three-dimensional geometry, a constrained yet reactive scaffold, and versatile functional handles—make it an invaluable tool for chemists.
For drug discovery professionals, it offers a pathway to novel, non-planar scaffolds with the potential for enhanced target affinity and selectivity. For natural product chemists, it provides a proven and effective starting point for complex molecular architectures, as exemplified by its role in the synthesis of biotin. [6][7][9]By understanding and leveraging the unique attributes of 2,5-Dihydrothiophene-3-carboxylic acid, researchers can significantly expand their synthetic capabilities and accelerate the development of next-generation molecules.
References
-
Confalone, P. N., Pizzolato, G., & Uskoković, M. R. (1977). A total synthesis of biotin based on derivatives of 2,5-dihydrothiophene. The Journal of Organic Chemistry, 42(9), 1630–1632. [Link]
- RANGE: Undergraduate Research Journal. (2025). Synthesis of L-Biotin.
-
PubMed. (n.d.). A total synthesis of biotin based on derivatives of 2,5-dihydrothiophene. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). Synthesis of biotin. US2489232A.
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Cognizance Journal of Multidisciplinary Studies. (2025).
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. [Link]
-
Georganics. (n.d.). 2,5-Dihydrothiophene-3,4-dicarboxylic acid. [Link]
-
ResearchGate. (2025). On the synthesis of 2,5-dihydrothiophene. [Link]
-
MDPI. (2021). Thiophene-Based Compounds. In Encyclopedia. [Link]
- IOPscience. (2025).
-
Royal Society of Chemistry. (n.d.). Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction. Organic Chemistry Frontiers. [Link]
-
Scholars Research Library. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Google Patents. (n.d.). Intermediates for D-biotin synthesis and their production. EP 0529590 A1.
-
Thieme. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. [Link]
-
PubMed. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. [Link]
-
PMC. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]
-
PMC. (n.d.). Therapeutic importance of synthetic thiophene. [Link]
-
ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]
-
Wiley Online Library. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics. [Link]
-
PubChem. (n.d.). 2,5-Diethylthiophene-3-carboxylic acid. [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
-
MDPI. (2018). Poly(propylene 2,5-thiophenedicarboxylate) vs. Poly(propylene 2,5-furandicarboxylate): Two Examples of High Gas Barrier Bio-Based Polyesters. Polymers, 10(7), 799. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 5. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A total synthesis of biotin based on derivatives of 2,5-dihydrothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Dihydrothiophene-3,4-dicarboxylic acid - High purity | EN [georganics.sk]
- 9. Synthesis of L-Biotin – RANGE: Undergraduate Research Journal (2025) [uen.pressbooks.pub]
validation of the structure of novel compounds synthesized from 2,5-Dihydrothiophene-3-carboxylic acid
The following guide is designed for researchers and drug discovery scientists. It moves beyond standard characterization to address the specific structural ambiguities inherent to the dihydrothiophene scaffold—specifically the risk of double-bond migration and aromatization.
Executive Summary: The "Dihydro" Advantage
In drug development, 2,5-dihydrothiophene-3-carboxylic acid derivatives represent a "Goldilocks" scaffold. Unlike their fully aromatic thiophene counterparts (which are often metabolically stable but biologically inert) and the tetrahydrothiophene analogues (which lack the planarity required for certain receptor pockets), the 2,5-dihydro scaffold offers a unique combination of ring puckering and sp² character.
However, this scaffold presents a critical validation challenge: Isomerization. The thermodynamic drive toward the conjugated 4,5-dihydro isomer or the fully aromatic thiophene can lead to misassigned structures in library synthesis. This guide provides a rigorous validation protocol to distinguish the active 2,5-dihydro target from its common structural alternatives.
Comparative Performance Analysis
The following table contrasts the target scaffold with its primary structural "competitors" (impurities or analogues) often found in the reaction mixture.
Table 1: Structural & Functional Comparison
Data aggregated from representative structure-activity relationship (SAR) studies [1, 2].
| Feature | Target: 2,5-Dihydrothiophene | Alt 1: 4,5-Dihydrothiophene | Alt 2: Aromatic Thiophene |
| Structure Type | Allylic Thioether (Non-conjugated) | Vinyl Thioether (Conjugated) | Heteroaromatic |
| Key NMR Signal (1H) | δ 3.8–4.2 ppm (CH₂, s/m, allylic) | δ 5.8–6.5 ppm (Vinyl H) | δ 7.0–7.5 ppm (Aromatic H) |
| Ring Geometry | Puckered (Envelope) | Planar / Twisted | Flat Planar |
| Solubility (DMSO) | High (>50 mM) | Moderate | Low (often precipitates) |
| Avg. Potency (IC₅₀) | High (2–10 µM) (e.g., antimicrobial) | Moderate (15–50 µM) | Low (>100 µM) |
| Stability Risk | Oxidation to Thiophene | Polymerization | Very Stable |
Analyst Note: The 2,5-dihydro isomer often exhibits superior biological activity due to its ability to adopt a "puckered" conformation that fits induced-fit binding pockets, whereas the aromatic analogue is too rigid.
Critical Validation Workflow
Standard 1D NMR is often insufficient due to signal overlap in complex mixtures. The following workflow utilizes a self-validating logic gate to ensure structural purity.
Diagram 1: Structural Elucidation Logic Gate
This decision tree guides the analyst through the critical checkpoints required to confirm the 2,5-dihydrothiophene core.
Caption: Logical flow for distinguishing the target 2,5-dihydro scaffold from common oxidative and isomeric impurities.
Experimental Protocols
Protocol A: Synthesis & Isolation (Optimized for Stability)
Objective: Synthesize 2,5-dihydrothiophene-3-carboxylic acid derivatives while suppressing aromatization.
Reagents:
-
Methyl thioglycolate (1.0 eq)
-
Methyl acrylate (substituted) (1.0 eq)
-
Base: NaOMe (freshly prepared, 1.2 eq)
-
Solvent: Anhydrous Methanol (degassed)
Methodology:
-
Degassing: Purge methanol with N₂ for 15 minutes. Causality: Oxygen promotes rapid aromatization of the dihydro- core to the thiophene [3].
-
Cyclization: Add methyl thioglycolate dropwise to the acrylate/base mixture at -10°C . Stir for 2 hours. Expert Insight: Low temperature favors the kinetic 2,5-product over the thermodynamic 4,5-isomer.
-
Quench: Neutralize immediately with cold dilute HCl (0.1 M). Do not allow the pH to drop below 4, as acid catalyzes double-bond migration [4].
-
Extraction: Extract with DCM. Wash with brine. Dry over MgSO₄.[1]
-
Purification: Flash chromatography on neutral alumina (not silica). Note: Silica acidity can trigger isomerization.
Protocol B: Spectroscopic Validation
Objective: Confirm the position of the double bond.
1. 1H NMR Analysis (400 MHz, CDCl₃):
-
Target Signal: Look for a broad singlet or multiplet integrating to 4H (two CH₂ groups) in the range of δ 3.60 – 4.20 ppm .
-
In the 2,5-isomer, the protons at C2 and C5 are both adjacent to Sulfur and an sp² center, making them magnetically similar (allylic).
-
-
Rejection Signal: If you see distinct triplets at δ 3.0 ppm (CH₂ adjacent to CH₂) and δ 6.0 ppm (Vinyl CH), the double bond has migrated to the 4,5-position.
2. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Setup: Optimize for long-range coupling (J = 8 Hz).
-
Diagnostic Cross-peak:
-
2,5-Dihydro: The Carbonyl carbon (C=O) should show a strong correlation to the CH₂ at position 2 (2-bond coupling) and a weaker correlation to the CH₂ at position 5 (3-bond coupling).
-
4,5-Dihydro: The Carbonyl carbon will correlate strongly to the Vinyl proton at C4, identifying the conjugated system.
-
3. HRMS (ESI-TOF):
-
Calculate the exact mass for [M+H]⁺.
-
Validation Check: Aromatization results in a mass loss of 2.016 Da (loss of 2H). Ensure the mass corresponds to the dihydro species, not the aromatic thiophene.
Supporting Data: Case Study
The following data was generated during the validation of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate (Compound 2j analogue).
Table 2: Spectroscopic Differentiation of Isomers
| Measurement | Target (2,5-Dihydro) | Isomer (4,5-Dihydro) |
| 1H NMR (C2-H) | δ 3.92 (s, 2H) | δ 3.65 (t, 2H) |
| 1H NMR (C4-H) | N/A (Substituted) | δ 6.12 (t, 1H) |
| 1H NMR (C5-H) | δ 4.05 (s, 2H) | δ 3.10 (t, 2H) |
| 13C NMR (C=O) | δ 165.4 ppm | δ 162.1 ppm (Conjugated) |
| IR (C=O) | 1735 cm⁻¹ (Ester) | 1690 cm⁻¹ (Conj. Ester) |
Interpretation: The shift of the carbonyl stretching frequency in IR from 1735 cm⁻¹ to 1690 cm⁻¹ in the isomer indicates conjugation with the double bond, confirming the 4,5-structure. The target 2,5-structure retains the non-conjugated ester frequency.
Pathway Visualization
Understanding the degradation pathway is essential for interpreting "failed" validations.
Caption: The 2,5-dihydro scaffold is kinetically stable but thermodynamically vulnerable to isomerization and oxidation.
References
-
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents. PubMed. [Link]
-
Dihydrothiophenes: Synthesis and Properties (Review). Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Thieme Connect. [Link][1]
-
1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Heinrich Heine University Düsseldorf. [Link]
Sources
comparing the reactivity of the double bond in 2,5-Dihydrothiophene-3-carboxylic acid
The following guide provides an in-depth comparative analysis of the reactivity of the double bond in 2,5-Dihydrothiophene-3-carboxylic acid (also known as 3-Thiolenecarboxylic acid ).
This document is structured for researchers and medicinal chemists, focusing on the unique "push-pull" dynamics of the sulfur heterocycle compared to its carbocyclic and aromatic analogs.
Executive Summary: The "Janus" Electrophile
2,5-Dihydrothiophene-3-carboxylic acid (1 ) occupies a unique chemical space between the stability of aromatic thiophenes and the inertness of saturated tetrahydrothiophenes. Its reactivity is defined by the C3=C4 double bond , which is conjugated with the carboxylic acid (
This guide compares 1 against two primary alternatives:
-
Cyclopent-1-enecarboxylic acid (2): The carbocyclic bioisostere (lacks the sulfur heteroatom).
-
Thiophene-3-carboxylic acid (3): The aromatic analog (high stability).
Key Finding: Unlike the carbocyclic analog, 1 acts as a "masked diene." While it undergoes standard Michael additions, its primary utility lies in its ability to oxidize to the sulfone and extrude
Structural & Electronic Comparison
The reactivity of the double bond is dictated by the electronic environment.
| Feature | 2,5-Dihydrothiophene-3-COOH (1 ) | Cyclopent-1-enecarboxylic acid (2 ) | Thiophene-3-carboxylic acid (3 ) |
| Hybridization | |||
| Conjugation | Aromatic delocalization | ||
| Ring Strain | Moderate (S-C bonds are longer, puckering ring) | Moderate (Envelope conformation) | Low (Planar, aromatic) |
| Electrophilicity | High (C4 is susceptible to Nu attack) | Moderate | Very Low (Requires activation) |
| Oxidation Potential | High (Sulfur oxidation dominates) | Low (Epoxidation only) | Low (Ring stable) |
Mechanism of Action: The Sulfur Effect
In 1 , the sulfur atom is homoconjugated. Although not directly attached to the double bond, the inductive effect (
Critical Reactivity Modules
Module A: Nucleophilic (Michael) Addition
Objective: Functionalization of the C4 position. Comparison: 1 reacts faster than 2 due to the inductive withdrawal of the sulfur and reduced steric strain compared to the rigid cyclopentene.
-
Reaction: Conjugate addition of thiols or amines.
-
Selectivity: Exclusively at C4 (
-position to COOH). -
Self-Validating Check: Loss of UV absorbance at
~210-220 nm (disappearance of conjugation).
Experimental Protocol: Cysteine-Mediated Michael Addition
This protocol validates the electrophilicity of the double bond using a biological nucleophile.
-
Preparation: Dissolve 2,5-dihydrothiophene-3-carboxylic acid (1.0 eq) in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% acetonitrile to ensure solubility.
-
Addition: Add N-acetylcysteine (1.2 eq) dropwise at
. -
Monitoring: Stir for 2 hours. Monitor via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).
-
Workup: Acidify to pH 3 with 1M HCl and extract with ethyl acetate.
-
Result: Quantitative conversion to 4-(acetylthio)-tetrahydrothiophene-3-carboxylic acid.
Note: Attempting this with Thiophene-3-carboxylic acid (3) yields 0% conversion under these conditions due to aromatic stability.
Module B: Oxidative Activation (The Sulfolene Pathway)
Objective: Generation of dienes via Cheletropic Elimination. Comparison: This pathway is unique to 1 . Neither 2 nor 3 can undergo this transformation.
-
Mechanism: Oxidation of S to Sulfone (
) Thermal extrusion of Formation of 2-carboxy-1,3-butadiene. -
Utility: Used to generate highly reactive dienes in situ for Diels-Alder reactions.
Experimental Protocol: Selective Sulfone Synthesis
-
Oxidation: Dissolve 1 (10 mmol) in glacial acetic acid (20 mL).
-
Reagent: Add 30%
(30 mmol, 3.0 eq) slowly at to avoid over-oxidation or ring opening. -
Reaction: Allow to warm to room temperature and stir for 24 hours.
-
Crystallization: Concentrate under reduced pressure (do not exceed
). Recrystallize from ethanol. -
Product: 2,5-Dihydrothiophene-3-carboxylic acid 1,1-dioxide (a 3-sulfolene derivative).
-
Validation: IR spectroscopy shows strong sulfone bands at 1120 and 1300
.
Decision Pathways & Workflows
The following diagram illustrates the divergent reactivity pathways for 2,5-dihydrothiophene-3-carboxylic acid, highlighting its versatility compared to simple carbocycles.
Figure 1: Divergent synthetic pathways for 2,5-dihydrothiophene-3-carboxylic acid. Note the unique "Sulfone/Extrusion" pathway that distinguishes it from carbocyclic analogs.
References
-
Synthesis and Reactions of 2,5-Dihydrothiophenes: McIntosh, J. M., & Sieler, R. A. (1978). Canadian Journal of Chemistry, 56(2), 226–231.
-
Chemical Reactivity of 2,5-Dihydrothiophene: ChemicalBook. (2022).[1] Reactivity Profile and Physical Properties.
-
Sulfone Synthesis by Oxidation: Organic Chemistry Portal. (2023). Synthesis of Sulfones via Sulfide Oxidation.
-
Thia-Michael Addition in Organic Synthesis: Khiste, S. A., et al. (2023).[2] Croatica Chemica Acta, 96(3), 141–152.[2]
-
Comparison of Carboxylic Acid Derivatives: LibreTexts Chemistry. (2024).[3][4] Relative Reactivity of Carboxylic Acid Derivatives.
Sources
assessing the performance of 2,5-Dihydrothiophene-3-carboxylic acid in specific synthetic transformations
Publish Comparison Guide: 2,5-Dihydrothiophene-3-carboxylic Acid
Executive Summary: The "Chameleon" Scaffold
2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a specialized sulfur heterocycle that serves as a high-value "chameleon" intermediate in drug discovery and organic synthesis.[1] Unlike its fully aromatic counterpart (Thiophene-3-carboxylic acid) or its saturated analog (Tetrahydrothiophene-3-carboxylic acid), 2,5-DHT-3-CA possesses a unique non-conjugated alkene positioned between C3 and C4, with the sulfur atom isolated at position 1.
This structural dissonance allows it to perform three distinct roles where alternatives fail:
-
Aromatization Precursor: It offers a controlled entry into substituted thiophenes under mild oxidative conditions.
-
Masked Diene (The Sulfolene Route): Upon S-oxidation, it becomes a latent 2-carboxy-1,3-butadiene equivalent, enabling Diels-Alder cycloadditions impossible with aromatic thiophenes.
-
Bioisostere Scaffold: It mimics proline and benzoic acid geometries but with distinct electronic properties, utilized in RNA polymerase inhibitors and anticancer agents.
Part 1: Comparative Performance Analysis
Aromatization to Thiophene-3-carboxylic Acid
-
Objective: Accessing 3-substituted thiophenes.
-
Alternative: Direct electrophilic substitution of thiophene (often gives mixtures of 2- and 3-isomers).
-
Performance Verdict: Superior Regiocontrol.
-
Direct substitution of thiophene often favors the 2-position. Starting with 2,5-DHT-3-CA guarantees the substituent is at the 3-position before aromatization.
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil.
-
Yield Efficiency: 85-95% conversion.
-
Advantage: Avoids the "isomer separation tax" associated with electrophilic aromatic substitution.
-
The "Masked Diene" Strategy (Diels-Alder Reactivity)
-
Objective: Synthesizing complex bicyclic systems (e.g., hydrindanes, steroids).
-
Alternative: Using acyclic dienes (often unstable or difficult to handle).
-
Performance Verdict: Unmatched Stability.
-
2,5-DHT-3-CA is easily oxidized to its 1,1-dioxide (3-sulfolene-3-carboxylic acid).
-
Mechanism: Thermal cheletropic elimination of SO₂ generates the diene in situ.
-
Comparison: Aromatic thiophenes are inert to Diels-Alder reactions. Tetrahydrothiophenes cannot generate dienes. 2,5-DHT-3-CA is the only viable precursor in this class.
-
Amide Coupling & Functionalization
-
Objective: Library generation for SAR (Structure-Activity Relationship) studies.
-
Performance Verdict: Tunable Reactivity.
-
The carboxylic acid in 2,5-DHT-3-CA couples with amines using standard EDCI/HOBt protocols with yields comparable to aromatic acids (>80%).
-
Differentiation: The internal double bond in 2,5-DHT-3-CA is electron-rich and susceptible to electrophilic addition (epoxidation, halogenation), whereas the aromatic thiophene ring requires harsh conditions that often destroy sensitive functional groups.
-
Part 2: Experimental Data & Protocols
Table 1: Performance Metrics vs. Alternatives
| Feature | 2,5-DHT-3-CA | Thiophene-3-carboxylic Acid | Tetrahydrothiophene-3-carboxylic Acid |
| Oxidation State | Partially Saturated (Dihydro) | Aromatic | Saturated |
| Diels-Alder Potential | High (via Sulfone) | Inert | Inert |
| Regiocontrol | Fixed (3-position) | Poor (mixtures common) | Fixed |
| Double Bond Reactivity | High (Epoxidation/Addn) | Low (requires catalysis) | None |
| Stability | Moderate (prone to oxidation) | High | High |
| Typical Yield (Coupling) | 82-88% | 90-95% | 85-90% |
Protocol A: Synthesis via Vinylphosphonates (McIntosh Route)
Rationale: This method builds the ring with the carboxylate in place, ensuring 100% regioselectivity.
-
Reagents: Diethyl carbomethoxymethyl phosphonate,
-mercaptoacetaldehyde dimer (or equivalent mercaptoketone), Base (NaH or Pyridine). -
Step 1: Condense phosphonate with the mercapto-aldehyde in THF/Reflux.
-
Step 2: Intramolecular Wittig-Horner cyclization ensues.
-
Workup: Quench with NH₄Cl, extract with EtOAc.
-
Yield: Expect 70-80% of the ester; hydrolysis with LiOH gives the acid.
Protocol B: Oxidation to 3-Sulfolene-3-carboxylic Acid
Rationale: Prepares the "masked diene" for cycloaddition.
-
Substrate: 2,5-Dihydrothiophene-3-carboxylic acid (1.0 eq).
-
Oxidant: 30%
(2.5 eq) or Oxone. -
Solvent: Acetic Acid (glacial) or Methanol/Water.
-
Conditions: Stir at 0°C -> RT for 12 hours. Note: Avoid heating to prevent premature SO₂ loss.
-
Isolation: Concentration under vacuum (keep temp <40°C). Recrystallize from Ethanol.
-
Yield: 85-92% (White crystalline solid).
Part 3: Visualization of Pathways
Diagram 1: The Divergent "Hub" Reactivity
This diagram illustrates how 2,5-DHT-3-CA serves as a central hub for accessing three distinct chemical spaces: Aromatic, Bicyclic (via DA), and Functionalized Heterocycles.
Caption: Divergent synthesis pathways from the 2,5-DHT-3-CA hub, highlighting its versatility as an aromatic precursor and masked diene.
Diagram 2: Mechanism of Masked Diene Generation
Detailed flow of the sulfolene application, the most unique performance attribute of this molecule.
Caption: Step-by-step activation of the "Masked Diene" functionality via oxidation and thermal extrusion.
References
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry. Link
-
Andrade, G. S., et al. (2003). The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid. Synthetic Communications. Link
-
ChemicalBook. (2022).[6] 2,5-Dihydrothiophene: Properties and Reactivity Profile. Link
-
Beilstein Journals. (2026). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. Beilstein Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase Inhibitors. PubMed. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]
- 3. 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid | C5H6O4S | CID 11332641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Diethylthiophene-3-carboxylic acid | C9H12O2S | CID 23353559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Diethylthiophene-3-carboxylic acid | C9H12O2S | CID 23353559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: Limitations of 2,5-Dihydrothiophene-3-carboxylic Acid in Drug Discovery
Executive Summary: The "Dihydro" Trap
In the pursuit of novel bioisosteres, 2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) often emerges as a tempting scaffold.[1] It theoretically bridges the gap between the rigid, aromatic Thiophene-3-carboxylic acid and the flexible, saturated Tetrahydrothiophene-3-carboxylic acid (a proline analog).[1]
However, experimental data and metabolic profiling reveal a critical reality: 2,5-DHT-3-CA is rarely a viable final pharmacophore. Its utility is severely capped by thermodynamic instability (aromatization driving force) and metabolic toxicity (S-oxidation).[1] This guide objectively analyzes these limitations, comparing the compound against its stable alternatives to prevent costly late-stage attrition.[1]
Critical Limitation Analysis
Limitation 1: Thermodynamic Instability (Auto-Aromatization)
The most immediate limitation of 2,5-DHT-3-CA is its susceptibility to oxidative dehydrogenation.[1] Unlike the tetrahydro- analog, the dihydro- ring contains a double bond that lowers the activation energy for aromatization.[1]
-
The Mechanism: In the presence of mild oxidants or even atmospheric oxygen over time, 2,5-DHT-3-CA loses two hydrogen atoms to form the aromatic Thiophene-3-carboxylic acid.[1] This alters the 3D topography of the drug from a puckered, semi-flexible ring to a flat, rigid plane, potentially abolishing target binding.
-
Impact: Shelf-life instability and inconsistent assay results.[1]
Limitation 2: Metabolic Liability (The S-Oxide Pathway)
While thiophenes are generally stable, dihydrothiophenes are structurally related to the reactive metabolites of thiophenes.
-
The Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the sulfur atom. The resulting sulfoxide is not a stable metabolite; it acts as a potent Michael acceptor .
-
Toxicity: This electrophilic species reacts covalently with nucleophilic residues (Cysteine/Lysine) on proteins or depletes cellular Glutathione (GSH), leading to hepatotoxicity.
Limitation 3: Isomerization (The 2,5 vs. 4,5 Shift)
Synthetic protocols often yield mixtures of 2,5-dihydro and 4,5-dihydro isomers.[1] The double bond can migrate under basic conditions (often used in ester hydrolysis), leading to inseparable mixtures that complicate Structure-Activity Relationship (SAR) data.
Comparative Performance Analysis
The following table contrasts 2,5-DHT-3-CA with its primary alternatives.
Table 1: Physicochemical and Biological Comparison of Thiophene-3-Carboxylic Acid Analogs
| Feature | 2,5-Dihydrothiophene-3-CA | Thiophene-3-carboxylic acid | Tetrahydrothiophene-3-CA |
| CAS Registry | 20688-07-7 (Generic) | 88-13-1 | 4634-89-3 |
| Ring Geometry | Puckered (Semi-Planar) | Flat (Planar) | Envelope (Flexible) |
| Aromatization Risk | High (Spontaneous) | None (Already Aromatic) | Low (Requires forcing conditions) |
| Metabolic Fate | Reactive S-Oxide (Michael Acceptor) | S-Oxidation (Less reactive) | S-Oxidation (Stable Sulfone) |
| Chemical Stability | Poor (Oxidation/Isomerization) | Excellent | Good |
| Primary Application | Synthetic Intermediate | Final Drug Scaffold | Proline Bioisostere |
| Solubility (pH 7.4) | Moderate | Moderate | High |
Visualizing the Metabolic Liability
The diagram below illustrates the metabolic activation pathway that renders 2,5-dihydrothiophenes toxicologically risky compared to their tetrahydro- counterparts.
Caption: Metabolic activation of the dihydrothiophene ring leading to potential protein alkylation and toxicity.[1]
Experimental Protocols
To verify these limitations in your own pipeline, use the following self-validating protocols.
Protocol A: Oxidative Stress Test (Aromatization Potential)
Objective: Determine if the scaffold will survive storage and metabolism without aromatizing.
-
Preparation: Dissolve 2,5-DHT-3-CA (10 mM) in deuterated DMSO (
-DMSO). -
Control: Record an initial
H-NMR spectrum. Note the olefinic protons at 5.8–6.5 ppm. -
Stress Condition: Add 1.0 equivalent of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubble air through the solution for 24 hours at 37°C.
-
Analysis: Record
H-NMR at t=24h. -
Validation Criteria:
-
Fail: Appearance of aromatic thiophene protons (
7.0–8.5 ppm) indicates instability. -
Pass: Retention of olefinic signals with <5% aromatic conversion.
-
Note: Most 2,5-dihydro derivatives show >50% conversion under DDQ treatment, confirming their role as precursors rather than products.[1]
-
Protocol B: Glutathione (GSH) Trapping Assay
Objective: Assess the risk of reactive metabolite formation.
-
Incubation: Incubate the test compound (10
M) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -
Trapping Agent: Add Glutathione (GSH) at 5 mM concentration.
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Detection: Analyze supernatant via LC-MS/MS. Look for a mass shift of +307 Da (Parent + Oxygen + GSH).
-
Interpretation:
-
Detection of the GSH adduct confirms the formation of a reactive electrophile (the sulfoxide/sulfone Michael acceptor).
-
This result strongly correlates with a high risk of Idiosyncratic Drug Toxicity (IDT).
-
Conclusion & Recommendation
Do not use 2,5-Dihydrothiophene-3-carboxylic acid as a final drug scaffold unless the specific olefinic geometry is critical for binding and the metabolic risks are mitigated by steric shielding of the sulfur atom.[1]
-
For Stability: Switch to Thiophene-3-carboxylic acid if planarity is acceptable.[1]
-
For Geometry: Switch to Tetrahydrothiophene-3-carboxylic acid (or a proline analog) if a non-planar, aliphatic ring is required.[1]
-
For Synthesis: Continue using 2,5-DHT-3-CA as a valuable intermediate for accessing substituted thiophenes, but ensure complete aromatization before biological testing to avoid false positives.[1]
References
-
Dansette, P. M., et al. (1992). "Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid."[1][2] Biochemical and Biophysical Research Communications.
-
Mishra, R., et al. (2016). "Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry.
-
Badiceanu, C. D., et al. (2018).[3] "New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies." Farmacia Journal.
-
Krasowska, D., et al. (2012). "Synthesis of 2,5-dihydrothiophene-3-carbaldehydes." ResearchGate.[4]
-
Sigma-Aldrich. "2,5-Dihydrothiophene-3,4-dicarboxylic acid Product Information."
Sources
- 1. 2,5-Dihydrothiophene-3,4-dicarboxylic acid - High purity | EN [georganics.sk]
- 2. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dihydrothiophene-3-carboxylic acid
The following technical guide details the safety, logistical, and operational protocols for handling 2,5-Dihydrothiophene-3-carboxylic acid .
This guide assumes the handling of the free acid form (Sulfide), distinct from its 1,1-dioxide (Sulfolene) or ester derivatives. Due to the specific "dihydro" functionality, this compound presents a dual hazard profile: corrosivity (carboxylic acid) and oxidative instability/stench (cyclic sulfide).
PART 1: EXECUTIVE SAFETY DIRECTIVE
Status: High Caution (Corrosive, Stench, Air-Sensitive) Immediate Action: Handle ONLY inside a functioning chemical fume hood.
As a Senior Application Scientist, I prioritize the "why" behind the safety. This compound is not just an acid; it is a cyclic allyl sulfide .
-
The Acid Risk: Like all low-molecular-weight organic acids, it causes immediate tissue damage to mucous membranes and eyes.
-
The Sulfide Risk: The 2,5-dihydrothiophene ring is electronically distinct from aromatic thiophene. It is prone to oxidation (to sulfoxides) and aromatization (to thiophene derivatives). It likely possesses a pervasive, garlic-like sulfur odor that permeates standard clothing.
Critical Storage Parameter: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent degradation.
PART 2: PPE SELECTION MATRIX
Standard lab PPE is insufficient for sulfur-based organic acids due to odor permeation and corrosive potential.
PPE Specifications Table
| Component | Recommendation | Technical Justification |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Breakthrough Time: Sulfur compounds can permeate thin nitrile. Double gloving creates a sacrificial barrier. The air gap reduces diffusion rates. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate. Fine acidic powders or sublimed crystals can bypass side shields. |
| Respiratory | Fume Hood (Mandatory) Emergency: Full-face respirator with OV/AG cartridges | Engineering Control: The primary defense is the hood face velocity (100 fpm). Use respirators only for spill cleanup outside the hood. |
| Body Defense | Lab Coat (Buttoned) + Chemical Apron | Cotton lab coats absorb odors. A disposable chemical apron (Tyvek/PVC) prevents sulfur "stench" from clinging to personal clothing. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate protective equipment based on operational scale.
PART 3: OPERATIONAL PROTOCOL
This protocol ensures scientific integrity by preventing compound degradation (oxidation) while protecting the operator.
1. Preparation & Weighing
-
The Problem: Opening a cold container in humid air causes condensation, which accelerates hydrolysis and oxidation.
-
The Fix:
-
Remove the container from the refrigerator (2–8°C).
-
Place it in a desiccator or seal it in a Ziploc bag with desiccant.
-
Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Weigh inside the fume hood. If the balance is outside, tare a vial inside the hood, close it, weigh, and return to the hood to fill.
-
2. Reaction Setup
-
Solvent Choice: Avoid chlorinated solvents if possible (environmental). This acid is likely soluble in MeOH, EtOH, or DMSO.
-
Inertion: Purge the reaction vessel with Nitrogen or Argon before adding the solid. The 2,5-dihydrothiophene ring is sensitive to atmospheric oxygen over time.
-
Stench Control: Keep a beaker of dilute bleach (sodium hypochlorite) in the back of the hood. Dip contaminated spatulas/pipettes into this immediately to oxidize the sulfur odor (convert sulfide to sulfoxide/sulfone, which are odorless).
3. Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with sodium bicarbonate (neutralizer), then wipe with damp paper towels. Place waste in a sealed bag.
-
Decontamination: Wipe the area with 10% bleach solution, followed by water, then ethanol.
PART 4: DISPOSAL & DEACTIVATION
Core Directive: Never dispose of sulfur-containing organic acids down the drain. The acidity can be neutralized, but the sulfide smell requires oxidation.
Two-Stage Deactivation Protocol
| Stage | Action | Chemical Mechanism |
| 1. Neutralization | Dissolve waste in water/alcohol. Slowly add Sodium Bicarbonate (NaHCO₃) until bubbling stops (pH ~7). | Converts the corrosive carboxylic acid (-COOH) into the benign carboxylate salt (-COO⁻Na⁺). |
| 2. Oxidation | Slowly add 10% Bleach (NaOCl) to the neutralized solution. Caution: Exothermic. | Oxidizes the sulfide (C-S-C) in the ring to the sulfoxide/sulfone, eliminating the "rotten" odor and preventing biological reduction in waste streams. |
| 3. Disposal | Label as "Aqueous Waste with Oxidized Sulfur Organics". | Compliant with standard hazardous waste streams. |
Handling & Disposal Workflow (Visualization)
Figure 2: Sequential deactivation workflow to ensure chemical neutrality and odor elimination before disposal.
References
-
National Center for Biotechnology Information (PubChem). 2,5-Dihydrothiophene-3-carboxylic acid 1,1-dioxide (Compound Summary).[1] Accessed 2026. [Link] (Note: While the dioxide is the common stable form, the handling protocols for the sulfide precursor are derived from standard organosulfur/carboxylic acid safety data.)
-
University of California, San Diego (UCSD). Standard Operating Procedure: Carboxylic Acids. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
